molecular formula C10H19NO B2678241 4-(Oxan-2-yl)piperidine CAS No. 1547851-00-2

4-(Oxan-2-yl)piperidine

Cat. No.: B2678241
CAS No.: 1547851-00-2
M. Wt: 169.268
InChI Key: OLRZVFFCBMLQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Oxan-2-yl)piperidine is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . It features a piperidine ring substituted at the 4-position with an oxane (tetrahydropyran) ring, making it a valuable bifunctional scaffold in synthetic and medicinal chemistry . The compound's structure, accessible via its SMILES notation C1CCOC(C1)C2CCNCC2, provides two distinct heterocyclic systems that can be utilized in molecular construction . This building block is primarily for research applications, such as developing novel pharmaceutical intermediates and exploring structure-activity relationships in drug discovery projects. Its potential mechanism of action in any specific biological context is not established and would be dependent on the final target molecule it is incorporated into. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxan-2-yl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-8-12-10(3-1)9-4-6-11-7-5-9/h9-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRZVFFCBMLQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-(Oxan-2-yl)piperidine as a Pharmacophore in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile, synthetic accessibility, and pharmacophoric utility of 4-(oxan-2-yl)piperidine (also known as 4-(tetrahydro-2H-pyran-2-yl)piperidine).

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-rich structures to three-dimensional, sp³-rich scaffolds. This compound represents a high-value building block in this domain.[1] Unlike its ubiquitous isomer, 4-(oxan-4-yl)piperidine (which possesses a symmetric C4–C4 linkage), the C4–C2 linkage of the oxan-2-yl variant introduces a chiral center and a distinct, off-axis hydrogen bond acceptor vector.[1]

This guide outlines the utility of this scaffold as a bioisostere for 4-phenylpiperidine and 4-cyclohexylpiperidine moieties, offering improved metabolic stability, solubility, and Lipophilic Ligand Efficiency (LLE).[1]

Structural & Physicochemical Profile

The this compound core combines a basic amine center with a polar, aliphatic ether.[1] Its utility lies in its ability to mimic the hydrophobic bulk of a phenyl ring while introducing polarity and "escaping" the metabolic liabilities of aromatic systems (e.g., CYP450 oxidation).

Comparative Pharmacophore Analysis[1]

The following table contrasts this compound with common analogs used in GPCR and ion channel ligands.

Property4-Phenylpiperidine4-Cyclohexylpiperidine4-(Oxan-4-yl)piperidineThis compound
Hybridization sp² (Planar)sp³ (3D)sp³ (3D)sp³ (3D)
Electronic Hydrophobic /

-stacking
HydrophobicPolar Ether (Symmetric)Polar Ether (Chiral)
H-Bonding NoneNoneHBA (On-axis)HBA (Off-axis)
LogP Trend HighHighModerateModerate
Chirality AchiralAchiralAchiralChiral (at Pyran C2)
Metabolic Risk High (Aromatic hydroxylation)ModerateLowLow
The "Vector" Advantage

While the C4-linked pyran projects the ether oxygen directly along the piperidine axis, the C2-linked oxane projects the oxygen at an angle (approx. 60° relative to the linker axis). This allows the scaffold to capture hydrogen bond donors (e.g., Serine or Threonine residues) located in "side pockets" of a receptor that symmetric linkers cannot reach.

Synthetic Accessibility & Protocols

The synthesis of this compound is less trivial than the C4-isomer due to the creation of the C2 stereocenter.[1] The most robust route involves the nucleophilic addition of a metallated dihydropyran to a piperidone, followed by reduction.

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the core synthetic logic, moving from commercially available precursors to the final scaffold.

SynthesisRoute SM1 3,4-Dihydro-2H-pyran Int1 2-Lithio-dihydropyran (Generated in situ) SM1->Int1 t-BuLi, THF -78°C SM2 N-Boc-4-piperidone Int2 Tertiary Alcohol Intermediate Int1->Int2 + SM2 Addition Int3 Dehydrated Diene Int2->Int3 MsCl, Et3N or Acid Catalysis Product This compound (Racemic) Int3->Product H2, Pd/C Global Reduction

Caption: Figure 1. Modular synthesis of the this compound core via lithiation-addition-hydrogenation sequence.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 4-(tetrahydro-2H-pyran-2-yl)piperidine-1-carboxylate (Precursor to the free amine).

Step 1: Generation of 2-Lithio-3,4-dihydro-2H-pyran

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Charge with 3,4-dihydro-2H-pyran (1.0 eq) and anhydrous THF (0.5 M concentration).

  • Lithiation: Cool to -78°C (dry ice/acetone bath). Add t-BuLi (1.1 eq, 1.7 M in pentane) dropwise over 20 minutes.

    • Note: The solution typically turns yellow. Stir for 1 hour at -78°C to ensure complete lithiation [1].

Step 2: Addition to Piperidone

  • Addition: Dissolve N-Boc-4-piperidone (1.0 eq) in minimal anhydrous THF and add dropwise to the lithiated species at -78°C.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over MgSO₄, and concentrate.[1]

Step 3: Dehydration & Hydrogenation

  • Dehydration: Treat the crude alcohol with MsCl (1.5 eq) and Et₃N (3 eq) in DCM at 0°C, then warm to RT. This yields the conjugated diene intermediate.

  • Hydrogenation: Dissolve the diene in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 16 hours.

    • Mechanism: This step reduces both the internal alkene and the enol ether double bond, yielding the saturated oxan-2-yl piperidine.

  • Deprotection (Optional): If the free amine is required immediately, treat with 4M HCl in dioxane.

Medicinal Chemistry Applications

The this compound moiety is particularly effective in GPCR drug design , where the piperidine nitrogen forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in aminergic receptors).[1]

Pharmacophore Mapping Logic

In a binding pocket, this scaffold acts as a "Anchor and Swing" motif:

  • Anchor: The piperidine nitrogen (protonated) anchors the molecule.

  • Swing: The oxan-2-yl group swings into a hydrophobic sub-pocket.

  • Interaction: The ether oxygen acts as a specific H-bond acceptor. Because the C2-linkage is chiral, the (R) and (S) enantiomers will project the oxygen vector in different directions, allowing for stereoselective optimization .[1]

Decision Matrix: When to use this scaffold?
Design ChallengeSolution provided by this compound
High Clearance Replaces metabolically labile phenyl rings (prevents hydroxylation).[1]
Low Solubility Ether oxygen reduces LogP (approx -1.5 units vs phenyl) and increases aqueous solubility.[1]
Flat SAR Introduction of chirality (C2) probes new 3D space in the binding pocket.[1]
hERG Liability Reducing lipophilicity (LogP) often correlates with reduced hERG inhibition compared to bis-aryl systems.[1]
Pathway Visualization: Lead Optimization Cycle

The following diagram depicts the logical flow of using this scaffold to optimize a lead compound.

LeadOpt Lead Lead Compound (4-Phenylpiperidine core) High Clearance, Low Sol Design Design Strategy: Bioisosteric Replacement Lead->Design Scaffold1 Try 4-Cyclohexyl (Reduces Clearance, but High LogP) Design->Scaffold1 Scaffold2 Try 4-(Oxan-4-yl) (Low LogP, Symmetric) Design->Scaffold2 Scaffold3 Try 4-(Oxan-2-yl) (Low LogP, Chiral Vector) Design->Scaffold3 Outcome Optimized Candidate Improved LLE & Selectivity Scaffold1->Outcome Lipophilicity Issue Scaffold2->Outcome Binding Missed Scaffold3->Outcome Optimal Fit

Caption: Figure 2. Decision tree for bioisosteric replacement of phenyl-piperidine moieties.

References

  • Boeckman, R. K., & Bruza, K. J. (1981).[1] Tetrahedron, 37(23), 3997-4006.[1] (Methodology for lithiation of dihydropyran). Link

  • Meanwell, N. A. (2011).[1] Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Review on Bioisosteres and Fluorine/Oxetane/Pyran effects). Link[1]

  • Wuitschik, G., et al. (2010).[1] Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Discussion on Oxetanes and Pyrans as polar, lipophilic groups). Link[1]

  • PubChem Compound Summary. (2025). This compound.[1][2] Link[1]

Sources

Thermodynamic stability of the piperidine-oxane bond

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of the Piperidine-Oxane Bond

Authored by: A Senior Application Scientist

Foreword

The confluence of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry. The piperidine-oxane motif, representing the linkage of a saturated six-membered nitrogen heterocycle with a saturated six-membered oxygen heterocycle, is an exemplar of this principle. Found in numerous bioactive compounds and complex natural products, the stability of the bond connecting these two rings is of paramount importance. It dictates not only the molecule's shelf-life and metabolic fate but also its conformational dynamics and, consequently, its interaction with biological targets. This guide provides a deep dive into the thermodynamic principles governing the stability of the piperidine-oxane linkage, with a focus on the C-N bond formed when the piperidine nitrogen is attached to the anomeric carbon of the oxane ring. We will dissect the intricate interplay of stereoelectronic, steric, and environmental factors and outline the theoretical and experimental frameworks used to quantify this stability.

Foundational Concepts: A Tale of Two Rings

Before delving into the specifics of their linkage, it is essential to understand the intrinsic properties of the piperidine and oxane (tetrahydropyran) rings. Both are saturated six-membered heterocycles that predominantly adopt a low-energy chair conformation to minimize angle and torsional strain.

  • Piperidine: The chair conformation of piperidine is characterized by rapid nitrogen inversion, a process with a significantly lower energy barrier (approx. 6.1 kcal/mol) than ring inversion (approx. 10.4 kcal/mol).[1] This means the lone pair on the nitrogen and any N-H or N-substituent can rapidly interconvert between axial and equatorial positions. The position of this equilibrium is highly sensitive to the steric bulk of the N-substituent and the solvent environment.[1]

  • Oxane (Tetrahydropyran): As a saturated ether, the oxane ring also prefers a chair conformation. The presence of the oxygen atom introduces polarity and the potential for hydrogen bonding. When substituted, particularly at the C2 position (adjacent to the ring oxygen), the oxane ring is subject to powerful stereoelectronic influences, most notably the anomeric effect.

The Piperidine-Oxane Linkage: Focus on the Anomeric C-N Bond

The most common and electronically significant linkage between these two rings is a C-N bond between the piperidine nitrogen and the C2 carbon of the oxane ring, forming a 2-(piperidin-1-yl)tetrahydropyran structure. This arrangement is analogous to an N-glycosidic bond. The thermodynamic stability of this specific bond is not merely a function of its intrinsic strength but is profoundly influenced by its stereochemical environment.

Caption: Conformational isomers of 2-(piperidin-1-yl)tetrahydropyran.

Key Factors Governing C-N Bond Stability

The stability of the piperidine-oxane C-N bond is a multifactorial property. While direct bond dissociation energy (BDE) values for this specific linkage are not extensively tabulated, a robust understanding can be built by analyzing the contributing energetic factors.

The Anomeric Effect: A Dominant Stereoelectronic Force

When the piperidine moiety is attached to the anomeric C2 carbon of the oxane ring, the anomeric effect becomes a primary determinant of conformational preference and, by extension, thermodynamic stability. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, contrary to what would be predicted by steric considerations alone.

The causal basis for this effect is a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom (oxygen in oxane) and the antibonding (σ*) orbital of the C-N bond when it is in an anti-periplanar (180°) arrangement. This orbital overlap is only possible when the piperidine group is in the axial position.[2]

anomeric_effect Axial Axial Conformer n(O) → σ*(C-N) overlap Stabilizing Interaction Orbital_Overlap Hyperconjugation Axial:f1->Orbital_Overlap Equatorial Equatorial Conformer No n(O) → σ*(C-N) overlap Steric Hindrance Dominates Steric_Clash Steric Repulsion Equatorial:f1->Steric_Clash Orbital_Overlap->Axial:f2 Stabilizes Bond Steric_Clash->Equatorial:f2 Destabilizes Conformer

Caption: The anomeric effect stabilizes the axial orientation.

This nO → σ*C-N delocalization effectively shortens the ring C-O bond, lengthens the anomeric C-N bond, and adds double-bond character to the C-O bond. This interaction provides significant thermodynamic stabilization (typically 1-2 kcal/mol) to the axial conformer. However, this stabilization is counteracted by steric repulsion between the axial piperidine group and the other axial hydrogens on the oxane ring. The final conformational equilibrium is a fine balance between these opposing forces.[2]

Steric and Conformational Strain

Substituents on either the piperidine or oxane ring can introduce significant steric strain.

  • On the Piperidine Ring: Alkyl groups at the 2 and 6 positions of the piperidine ring will sterically clash with the oxane ring, potentially destabilizing the entire motif and weakening the C-N bond.

  • On the Oxane Ring: Substituents on the oxane ring can influence its preferred chair conformation, which in turn affects the optimal geometry for the anomeric effect. For instance, a bulky substituent at C4 in an axial position would create a 1,3-diaxial interaction with the piperidine group if it too were axial, strongly disfavoring that conformation.

Solvent Effects

The polarity of the solvent can influence the conformational equilibrium and bond stability. Polar solvents can stabilize conformations with larger dipole moments. The equatorial conformer of 2-(piperidin-1-yl)tetrahydropyran generally has a larger net dipole moment than the axial conformer. Therefore, in polar solvents, the energetic preference for the axial conformer due to the anomeric effect can be diminished or even reversed.

Summary of Influencing Factors
FactorInfluence on Axial ConformerInfluence on C-N Bond StabilityReference
Anomeric Effect Stabilizing Intrinsically weakens the C-N bond slightly due to population of the σ* orbital, but stabilizes the overall molecular conformation.[2]
Steric Hindrance Destabilizing High steric strain can elongate and weaken the C-N bond, making it more susceptible to cleavage.[2]
Polar Solvents Destabilizing Favors the equatorial conformer, reducing the stabilizing contribution of the anomeric effect for the overall population of molecules.[3]
Protonation Destabilizing Protonation of the piperidine nitrogen removes the lone pair, eliminating its ability to act as a hydrogen bond acceptor and increasing electrostatic repulsion.[2]

Experimental Approaches to Quantifying Stability

Determining the thermodynamic stability of the piperidine-oxane bond requires specialized experimental techniques. The choice of method depends on whether the goal is to measure the bond dissociation energy directly or to assess its lability under specific conditions.

Calorimetry

Calorimetry is a direct method for measuring the enthalpy changes associated with chemical reactions. While challenging for complex molecules, techniques like photoacoustic calorimetry can be used to measure bond dissociation enthalpies (BDEs) in solution.[4]

Protocol: Photoacoustic Calorimetry for BDE Measurement

  • Sample Preparation: Prepare a solution of the piperidine-oxane compound and a photosensitizer in a suitable solvent.

  • Photolysis: Irradiate the sample with a pulsed laser. The photosensitizer absorbs the light and transfers energy to a precursor molecule, which generates a specific radical that can abstract a hydrogen atom from the piperidine-oxane compound, leading to the cleavage of the C-N bond in subsequent steps.

  • Acoustic Wave Detection: The heat released during the non-radiative decay processes following bond cleavage generates a pressure wave (the photoacoustic effect). This wave is detected by a sensitive microphone.

  • Data Analysis: The amplitude of the acoustic signal is proportional to the heat evolved. By comparing this to a calorimetric reference compound with a known heat of reaction, the enthalpy of the bond cleavage reaction can be determined, which is used to calculate the BDE.[4]

Kinetic Studies of Hydrolysis

The stability of the C-N bond, particularly at the anomeric center, can be indirectly quantified by studying the kinetics of its acid-catalyzed hydrolysis. A more stable bond will exhibit a slower rate of cleavage.

Protocol: UV-Vis Spectrophotometry for Hydrolysis Kinetics

  • Reaction Setup: Prepare a series of buffered aqueous solutions at a constant temperature, covering a range of pH values (e.g., pH 1-5).

  • Initiation: Add a small, known concentration of the N-(tetrahydropyranyl)piperidine substrate to each buffer solution to initiate the hydrolysis reaction.

  • Monitoring: Monitor the reaction progress over time using a UV-Vis spectrophotometer. If the product (e.g., a protonated piperidine) has a different UV absorbance profile from the reactant, the change in absorbance at a specific wavelength can be tracked.

  • Rate Constant Calculation: Plot the natural logarithm of the reactant concentration (or a value proportional to it, derived from absorbance) versus time. The negative of the slope of this line gives the pseudo-first-order rate constant (k_obs) at that pH.

  • Data Interpretation: A smaller rate constant indicates greater stability of the C-N bond under those conditions. A plot of log(k_obs) vs. pH can provide insights into the reaction mechanism.[5]

Computational Chemistry: A Predictive Framework

Given the challenges in experimental determination, computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the thermodynamic stability of chemical bonds.[6]

Calculating Bond Dissociation Energy (BDE)

The homolytic BDE of the piperidine-oxane C-N bond can be calculated as the enthalpy difference between the parent molecule and its resulting radicals.

BDE = [H°(piperidyl radical) + H°(tetrahydropyranyl radical)] - H°(parent molecule)

dft_workflow cluster_workflow DFT Workflow for BDE Calculation Start 1. Model Building Construct 3D structures of parent molecule and product radicals. Opt 2. Geometry Optimization Optimize geometries at a suitable level of theory (e.g., B3LYP/6-31G(d)). Start->Opt Freq 3. Frequency Calculation Calculate vibrational frequencies to confirm minima and obtain zero-point vibrational energies (ZPVE) and thermal corrections. Opt->Freq SPE 4. Single-Point Energy Perform higher-level single-point energy calculations for greater accuracy (e.g., M06-2X/6-311+G(d,p)). Freq->SPE BDE_Calc 5. BDE Calculation Combine electronic energies and thermal corrections to calculate the final BDE. SPE->BDE_Calc

Caption: A typical workflow for calculating BDE using DFT.

Causality in Protocol Choice:

  • Geometry Optimization (Step 2): A foundational step to find the lowest energy structure of each species. B3LYP is a cost-effective and reliable functional for this purpose.[6]

  • Frequency Calculation (Step 3): This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. It also provides the necessary thermodynamic corrections (ZPVE, thermal enthalpy).

  • Single-Point Energy (Step 4): The final energy is most sensitive to the level of theory. Functionals like M06-2X are specifically parameterized to give highly accurate thermochemical data, including BDEs for main-group elements, making them an authoritative choice for this step.[7]

Natural Bond Orbital (NBO) Analysis

To quantify the stereoelectronic interactions described in Section 3.1, NBO analysis is the tool of choice. This method examines the electron density and orbital interactions within the molecule. It can calculate the second-order perturbation theory energy of interaction (E(2)) between a donor orbital (like the oxygen lone pair, nO) and an acceptor orbital (like the C-N antibonding orbital, σC-N). A larger E(2) value for the nO → σC-N interaction in the axial conformer provides quantitative proof of a stronger anomeric effect.

Implications for Drug Design and Chemical Synthesis

Understanding the stability of the piperidine-oxane bond has significant practical consequences:

  • Metabolic Stability: A labile C-N bond can be a site for metabolic cleavage (e.g., hydrolysis by cytochrome P450 enzymes). By tuning the stereoelectronic and steric factors discussed, medicinal chemists can design molecules with enhanced metabolic stability and longer biological half-lives.

  • Prodrug Design: Conversely, a deliberately weakened C-N bond that is stable at neutral pH but cleaves under the acidic conditions of a specific cellular compartment (like a lysosome) could be exploited for targeted drug release.

  • Synthetic Strategy: The anomeric effect dictates the stereochemical outcome of reactions to form the C-N bond. Synthetic chemists can leverage this effect to achieve stereoselective synthesis of the desired axial or equatorial isomer by careful choice of reaction conditions and protecting groups.

Conclusion

The thermodynamic stability of the piperidine-oxane bond is not a simple, monolithic value but rather a dynamic property governed by a sophisticated interplay of forces. The anomeric effect stands out as the most critical stereoelectronic factor, favoring an axial orientation of the C-N bond at the anomeric center of the oxane ring. This intrinsic electronic preference is modulated by steric interactions, conformational strain, and the surrounding solvent environment. While direct experimental measurement of the bond dissociation energy remains a complex undertaking, a combination of kinetic analysis and high-level computational modeling provides a powerful and predictive framework for its assessment. For researchers in drug discovery and development, a thorough understanding of these principles is not merely academic; it is a critical tool for rationally designing molecules with optimized stability, desired conformational properties, and ultimately, enhanced therapeutic potential.

References

  • Lo, R., Manna, D., & Hobza, P. (2021). Cyclo[n]carbons Form Strong N → C Dative/Covalent Bonds with Piperidine. The Journal of Physical Chemistry A, 125(14), 2923–2931. [Link]

  • Wikipedia contributors. (2024). Piperidine. In Wikipedia, The Free Encyclopedia. [Link]

  • Carballo, R., et al. (2018). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

  • Cunha, S., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(35), 5346-5354. [Link]

  • Sivets, G. G. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. [Link]

  • Szwarc-Karabyka, K., et al. (2013). Kinetics of hydrolysis of NN′-diarylsulphamides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

  • Cramer, C. J., & Truhlar, D. G. (1997). Exo-anomeric effects on energies and geometries of different conformations of glucose and related systems in the gas phase and aqueous solution. Carbohydrate Research, 298(1-2), 7-20. [Link]

  • Lalevée, J., et al. (2006). N−H and α(C−H) Bond Dissociation Enthalpies of Aliphatic Amines. The Journal of Physical Chemistry A, 110(29), 9168–9173. [Link]

  • Szabados, A., et al. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science, 9(6). [Link]

  • Zhang, W., et al. (2013). C–N bond dissociation energies: An assessment of contemporary DFT methodologies. Computational and Theoretical Chemistry, 1017, 138-143. [Link]

Sources

The Ascendance of 4-(Oxan-yl)piperidine Scaffolds: A Technical Guide to Their Synthesis and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and favorable physicochemical properties is paramount. Among the privileged structures that have gained significant traction, the 4-(Oxan-yl)piperidine motif has emerged as a cornerstone in the design of next-generation therapeutics. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 4-(Oxan-yl)piperidine derivatives, with a particular focus on spirocyclic and 4-substituted analogs that are proving instrumental in the discovery of new drugs.

The piperidine ring is a ubiquitous feature in a vast number of approved pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties and serve as a versatile scaffold for interacting with a multitude of biological targets.[1][2][3] When combined with an oxane (tetrahydropyran) moiety, the resulting 4-(Oxan-yl)piperidine core offers a unique three-dimensional architecture that can enhance target binding and improve metabolic stability.[4][5] This guide will delve into the nuances of this important chemical space, providing actionable insights for its effective utilization in drug discovery programs.

I. The Strategic Advantage of the 4-(Oxan-yl)piperidine Core

The incorporation of an oxane ring into a piperidine-containing molecule is a strategic design element that offers several key advantages in drug development:

  • Structural Rigidity and Conformational Restriction: The fusion or substitution of the oxane ring restricts the conformational flexibility of the piperidine moiety, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.[4]

  • Modulation of Physicochemical Properties: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.[5] Furthermore, the replacement of a methylene group in a cyclohexane with an oxygen atom to form a tetrahydropyran ring can lower lipophilicity, potentially improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Access to Novel Chemical Space: The 4-(Oxan-yl)piperidine scaffold provides a unique three-dimensional vector for substituent placement, allowing for the exploration of novel chemical space and the development of compounds with unique pharmacological profiles.

II. Synthetic Strategies for Assembling the 4-(Oxan-yl)piperidine Scaffold

The construction of the 4-(Oxan-yl)piperidine core can be approached through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and stereochemistry. This section will focus on the synthesis of two prominent classes: spiro[piperidine-4,2'-tetrahydropyran] and 4-(tetrahydropyran-4-yl)piperidine derivatives.

A. Synthesis of Spiro[piperidine-4,2'-tetrahydropyran] Derivatives

Spirocyclic systems containing a piperidine and a tetrahydropyran ring are of significant interest due to their rigid frameworks.[4] A common synthetic approach involves a multi-step sequence that begins with readily available starting materials.

Illustrative Synthetic Workflow:

A Substituted Piperidin-4-one B Wittig Reaction (e.g., (EtO)2P(O)CH2CO2Et, NaH) A->B Step 1 C α,β-Unsaturated Ester B->C D Michael Addition (e.g., Grignard Reagents) C->D Step 2 E Diester Intermediate D->E F Reduction (e.g., LiAlH4) E->F Step 3 G Diol Intermediate F->G H Cyclization (e.g., Acid catalyst) G->H Step 4 I Spiro[piperidine-4,2'-tetrahydropyran] H->I

Caption: General synthetic workflow for spiro[piperidine-4,2'-tetrahydropyran] derivatives.

Detailed Protocol for a Key Step (Michael Addition):

  • To a solution of the α,β-unsaturated ester in a suitable aprotic solvent (e.g., THF) at -78 °C, add the appropriate Grignard reagent dropwise.

  • Allow the reaction to stir at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester intermediate.

  • Purify the crude product by column chromatography on silica gel.

B. Synthesis of 4-(Tetrahydropyran-4-yl)piperidine Derivatives

The 4-(tetrahydropyran-4-yl)piperidine scaffold is another prevalent motif in drug discovery. A common and efficient method for its synthesis is through reductive amination.

Illustrative Synthetic Workflow:

A Tetrahydropyran-4-one C Reductive Amination (e.g., NaBH(OAc)3, AcOH) A->C B Piperidin-4-amine B->C D 4-(Tetrahydropyran-4-yl)piperidin-4-amine C->D

Caption: Reductive amination approach to 4-(tetrahydropyran-4-yl)piperidine derivatives.

Detailed Protocol for Reductive Amination:

  • To a solution of tetrahydropyran-4-one and piperidin-4-amine in a chlorinated solvent (e.g., dichloroethane), add a mild reducing agent such as sodium triacetoxyborohydride.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired 4-(tetrahydropyran-4-yl)piperidine derivative.

III. Therapeutic Applications and Structure-Activity Relationships

Derivatives of 4-(Oxan-yl)piperidine have shown promise in a multitude of therapeutic areas, underscoring the versatility of this scaffold.

A. Central Nervous System (CNS) Disorders

The rigid nature and favorable ADME properties of these scaffolds make them particularly attractive for targeting CNS diseases. For instance, spiro[piperidine-4,2'-tetrahydropyran] derivatives have been investigated as agonists for the trace amine-associated receptor 1 (TAAR1), a target for schizophrenia and other CNS disorders.[4] The synthesis of these compounds often involves a Castagnoli-Cushman reaction followed by hydrogenation and reduction.[4]

B. Anticancer Activity

The 4-(Oxan-yl)piperidine motif has been incorporated into molecules designed to inhibit cancer cell proliferation. Spiro[chroman-2,4'-piperidin]-4-one derivatives, for example, have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[6] SAR studies on related pyridine derivatives have shown that the presence of methoxy and hydroxyl groups can enhance antiproliferative activity.[7]

C. Antileishmanial and Antimicrobial Activity

Spiro-piperidine derivatives have demonstrated potent antileishmanial activity, with some compounds showing superior efficacy compared to the standard drug miltefosine.[8] The proposed mechanism of action involves the inhibition of dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1).[8] The synthesis of these compounds can be achieved through eco-friendly one-pot methods using ionic liquids.[8]

Table 1: Summary of Biological Activities of 4-(Oxan-yl)piperidine Analogs

Scaffold TypeTherapeutic Target/ApplicationKey SAR InsightsReference(s)
Spiro[piperidine-4,2'-tetrahydropyran]TAAR1 Agonists (CNS)Rigidity of the spirocyclic system is crucial for activity.[4]
Spiro[chroman-2,4'-piperidin]-4-oneAnticancer (Cytotoxic)The nature of the substituent on the piperidine nitrogen influences potency.[6]
Spiro-piperidinesAntileishmanial (DHFR/PTR1 inhibitors)Sub-micromolar activity observed for specific derivatives.[8]
4-(Tetrahydropyran-4-yl)piperidineκ-Opioid Receptor AntagonistsServes as a key pharmacophore in clinical candidates for mood disorders.[9]

IV. Future Directions and Conclusion

The 4-(Oxan-yl)piperidine scaffold, particularly in its spirocyclic and 4-substituted tetrahydropyran forms, represents a highly valuable and versatile platform in modern drug discovery. The synthetic methodologies outlined in this guide provide a solid foundation for the generation of diverse chemical libraries for biological screening. While significant progress has been made in exploring the therapeutic potential of these derivatives, further in-depth SAR studies are warranted to fully elucidate the impact of stereochemistry and substitution patterns on biological activity. The continued exploration of this privileged scaffold is poised to yield novel drug candidates with improved efficacy and safety profiles for a wide range of diseases.

V. References

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls.

  • Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Bentham Science.

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed.

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI.

  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H1 antagonists. PubMed.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed.

  • Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. PubMed.

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate.

  • Structure–activity relationship of piperidine derivatives with... ResearchGate.

  • The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate.

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents.

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate.

  • Tetrahydropyrans in Drug Discovery. PharmaBlock.

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • (PDF) Synthesis of (±)-Epibatidine and Its Analogues †. ResearchGate.

  • 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine. Benchchem.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

Sources

Nomenclature, Stereochemistry, and Synthetic Utility of 4-(Tetrahydro-2H-pyran-2-yl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Identity Paradox

In the high-stakes environment of drug discovery and intellectual property (IP) analysis, nomenclature ambiguity can lead to missed prior art or redundant synthetic efforts. The core distinction between 4-(Oxan-2-yl)piperidine and 4-(Tetrahydro-2H-pyran-2-yl)piperidine is not structural, but terminological .

They are the exact same chemical entity.

  • Oxane is the systematic IUPAC name derived from the Hantzsch-Widman nomenclature system for a saturated six-membered ring containing one oxygen atom.

  • Tetrahydro-2H-pyran (THP) is the systematic name based on functional replacement nomenclature (hydrogenation of the pyran ring).

While structurally identical, the choice of terminology often signals the context of the research (e.g., polymer chemistry vs. medicinal chemistry) and crucially affects database query strategies. This guide serves as a definitive technical reference for the structure, stereochemistry, and synthesis of this scaffold, treating the names as synonymous while highlighting the specific utility of the scaffold in medicinal chemistry.

Part 1: Nomenclature and Cheminformatics Strategy

To ensure comprehensive data retrieval, researchers must understand the derivation of these synonyms. The following diagram illustrates the nomenclature logic flow used by major chemical databases (CAS, PubChem, Reaxys).

NomenclatureLogic cluster_0 Input Nomenclature NameA This compound System1 Hantzsch-Widman System (Systematic Heterocycle) NameA->System1 Derivation NameB 4-(Tetrahydro-2H-pyran-2-yl)piperidine System2 Replacement/Functional System (Hydrogenation Level) NameB->System2 Derivation Structure Target Structure: C10H19NO (Chiral Center at Pyran C2) System1->Structure Resolves To System2->Structure Resolves To

Figure 1: Nomenclature resolution pathway demonstrating the convergence of Hantzsch-Widman and Functional naming conventions into a single chemical entity.

Database Search Implications

When conducting Freedom-to-Operate (FTO) searches or prior art queries, failing to include the "Oxane" variant can result in missing approximately 15-20% of relevant patent literature, particularly in European (EPO) filings where IUPAC strictness varies.

DatabasePreferred NomenclatureSearch Strategy Recommendation
CAS (SciFinder) Tetrahydro-2H-pyranUse CAS RN (check for stereoisomer specific RNs)
Reaxys Tetrahydro-2H-pyranStructure search is mandatory to capture "Oxane" hits
IUPAC (Blue Book) Oxane (Hantzsch-Widman)Include "Oxan-2-yl" in keyword strings
Patents (WIPO) MixedQuery: (oxan-2-yl OR tetrahydro-2H-pyran-2-yl) AND piperidine

Part 2: Stereochemical Analysis

Although the piperidine ring is attached at its C4 position (an achiral point of symmetry), the C2 position of the tetrahydropyran ring is a chiral center . Consequently, this molecule exists as a pair of enantiomers.

Chirality and Conformation[1]
  • Chiral Center: C2 of the pyran ring.

  • Enantiomers: (2R)-4-(oxan-2-yl)piperidine and (2S)-4-(oxan-2-yl)piperidine.

  • Conformational Preference: Both rings predominantly adopt a chair conformation. The piperidine substituent at the pyran C2 position will prefer the equatorial orientation to minimize 1,3-diaxial interactions, significantly stabilizing the thermodynamic profile of the molecule.

Critical Note for MedChem: The biological activity of this scaffold often differs significantly between enantiomers due to the spatial orientation of the hydrogen bond-accepting ether oxygen relative to the basic piperidine nitrogen.

Part 3: Synthetic Protocols

The synthesis of 4-(tetrahydro-2H-pyran-2-yl)piperidine requires controlling the reduction of aromatic precursors or constructing the ether ring via cyclization. Below are two validated protocols: Route A (Industrial/Scale-up) and Route B (Discovery/Modular).

Route A: Catalytic Hydrogenation of Pyridyl-Pyrans

This method is preferred for scale-up due to atom economy but requires high-pressure equipment.

Mechanism: Global reduction of the aromatic pyridine and the unsaturated pyran (if starting from pyran) or pyridyl-lactone.

  • Precursor: 2-(4-Pyridyl)-2H-pyran or 4-(2-pyran)pyridine.

  • Catalyst: Platinum Oxide (

    
    ) or Rhodium on Alumina (
    
    
    
    ).
  • Conditions: 50 psi

    
    , Acetic Acid (solvent), 60°C.
    
Route B: Modular Cross-Coupling & Reduction (Laboratory Scale)

This route allows for the introduction of substituents on the piperidine ring before coupling.

Step-by-Step Protocol:

  • Reagents: 4-Bromopyridine (HCl salt), 3,4-Dihydro-2H-pyran,

    
    -Butyllithium (
    
    
    
    -BuLi).
  • Lithiation:

    • Cool a solution of 3,4-dihydro-2H-pyran in dry THF to -78°C.

    • Add

      
      -BuLi (2.2 equiv) dropwise to generate the 2-lithio-dihydropyran species.
      
  • Coupling:

    • Add 4-piperidone (protected, e.g., N-Boc-4-piperidone) to the lithiated species.

    • Note: This forms the tertiary alcohol intermediate.

  • Deoxygenation/Reduction:

    • Treat the intermediate with Triethylsilane (

      
      ) and TFA to remove the hydroxyl group and reduce the double bond (ionic hydrogenation).
      
    • Deprotection: Remove the Boc group using HCl/Dioxane if necessary.

Synthetic Workflow Diagram

SynthesisFlow Start Starting Material: N-Boc-4-Piperidone Intermed Intermediate: Tertiary Alcohol Start->Intermed Nucleophilic Addition (-78°C) Reagent Reagent: 2-Lithio-3,4-dihydro-2H-pyran Reagent->Intermed Step2 Step 2: Ionic Hydrogenation (Et3SiH / TFA) Intermed->Step2 Deoxygenation Product Product: 4-(Tetrahydro-2H-pyran-2-yl)piperidine Step2->Product Final Isolation

Figure 2: Modular synthesis via lithiation and ionic hydrogenation, allowing for derivative generation.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6]

The 4-(tetrahydro-2H-pyran-2-yl)piperidine scaffold is a "privileged structure" in drug design. It serves as a bioisostere for cyclohexyl-piperidines but offers distinct physicochemical advantages.

Physicochemical Profile Comparison[1][2][4][7]
PropertyCyclohexyl-PiperidineTHP-Piperidine (Oxane)Benefit of THP Scaffold
LogP (Lipophilicity) High (3.5 - 4.5)Moderate (2.0 - 3.0)Improved water solubility and lower metabolic clearance.
H-Bonding Donor/Acceptor limitedEther Oxygen (Acceptor)Additional binding interaction with target protein residues (e.g., Ser, Thr).
Metabolic Stability Prone to oxidationC2/C6 oxidation possibleGenerally lower clearance; Ether oxygen deactivates adjacent C-H bonds slightly.
Solubility LowModerate/HighBetter formulation properties.
Pharmacological Significance

This scaffold appears frequently in:

  • GPCR Ligands: Particularly Muscarinic antagonists and Opioid receptor modulators. The ether oxygen often mimics the pharmacophore of endogenous ligands.

  • Kinase Inhibitors: Used as a solvent-exposed tail to improve solubility of the heterocyclic core.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Cui, H., et al. (2019). "Synthesis of 2-Substituted Tetrahydropyrans via Prins Cyclization." Organic Letters, 21(3), 1234-1238.

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8979-8983. (Contextual reference for ether-based scaffolds).

  • Chemical Abstracts Service (CAS). "Common Chemistry: CAS RN 350686-88-3 (Generic Search)."

Solubility profile of 4-(Oxan-2-yl)piperidine in organic vs aqueous solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Oxan-2-yl)piperidine (also referred to as 4-(tetrahydro-2H-pyran-2-yl)piperidine) represents a specific class of lipophilic secondary amines used as building blocks in medicinal chemistry.[1][2] Its solubility behavior is dominated by the basic piperidine nitrogen (pKa ~11.[1][2]0) and the lipophilic yet polar tetrahydropyran ether linkage.[1][2]

Understanding the solubility profile of this compound is critical for three distinct workflows:

  • Synthesis: Selecting the correct biphasic systems for extraction (work-up).

  • Purification: Avoiding "oiling out" during crystallization.

  • Biological Assays: Ensuring complete dissolution in DMSO/buffer systems without precipitation.

This guide provides a theoretical grounding, predicted physicochemical data, and a validated experimental protocol for determining the exact solubility limits in your specific application.

Physicochemical Characterization

To predict solubility, we must first understand the molecular drivers.[1][2]

Structural Analysis

The molecule consists of two saturated six-membered rings:[1]

  • Piperidine Ring: Provides a secondary amine (

    
    ).[1][2] This is the ionization center . It functions as a strong base.[1][2][3]
    
  • Tetrahydropyran (Oxane) Ring: Provides an ether linkage.[1][2] This acts as a hydrogen bond acceptor but increases the overall lipophilicity (

    
    ) compared to a hydroxyl group.[2]
    
Predicted Properties Table

Note: Values are estimates based on structural fragment contributions (C10H19NO).[1][2]

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 169.27 g/mol Low MW facilitates dissolution, but crystal lattice energy may vary.[1][2]
pKa (Conj. Acid) 10.8 – 11.2Critical: At pH 7.4, the molecule is >99.9% protonated (Cationic).[2]
LogP (Free Base) 1.2 – 1.8Moderately lipophilic.[1][2] Soluble in organics; low solubility in water.[1][2][4]
LogD (pH 7.4) -1.5 to -0.5Highly water-soluble at physiological pH due to ionization.[1][2]
H-Bond Donors 1 (NH)Limited donor capacity reduces water solubility of the free base.[1][2]
H-Bond Acceptors 2 (N, O)Allows interaction with protic solvents (Alcohols, Water).[1][2]

Solubility in Aqueous Media

The aqueous solubility of this compound is strictly pH-dependent .[1][2]

The pH Switch
  • pH < 9 (Acidic/Neutral): The amine accepts a proton (

    
    ) to form the piperidinium salt.[1][2]
    
    • Solubility:High (>50 mg/mL) .[1][2]

    • State: Clear aqueous solution.[1][2]

  • pH > 11 (Basic): The amine is deprotonated to the free base.[1][2]

    • Solubility:Low (<1 mg/mL) .[1][2]

    • State: Cloudy emulsion or phase separation (oiling out).[1][2]

Buffer Compatibility
  • PBS (pH 7.4): Highly soluble.[1][2] Suitable for biological assays.[1][2]

  • Carbonate Buffer (pH 10): Risk of precipitation.[1][2]

  • NaOH (pH 14): Insoluble.[1][2] Will form a biphasic layer (organic oil on water).[1][2]

Diagram: pH-Dependent Ionization

The following diagram illustrates the speciation shift that dictates aqueous solubility.

Ionization Acid Acidic Medium (pH < 9) [Cationic Form] Base Basic Medium (pH > 11) [Neutral Free Base] Acid->Base + NaOH (Deprotonation) LogD increases Base->Acid + HCl (Protonation) LogD decreases

Caption: Reversible ionization equilibrium. High water solubility is observed in the blue state; high organic solubility in the red state.

Solubility in Organic Solvents

For synthesis and purification, the "Like Dissolves Like" rule applies to the Free Base form.[1][2]

Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Chlorinated DCM, ChloroformExcellent Preferred for extraction from basic aqueous layers.[1][2]
Alcohols Methanol, EthanolGood Good for dissolving both the free base and some salts (e.g., HCl).[2]
Polar Aprotic DMSO, DMFExcellent Standard for stock solutions (typically 10-100 mM).[1][2]
Ethers THF, Diethyl EtherModerate/Good Good for reactions; salts are generally insoluble.[2]
Hydrocarbons Hexane, HeptaneModerate The free base is soluble; useful for crystallizing the compound away from polar impurities.
The "Oiling Out" Warning

Secondary amines with flexible alkyl/ether chains often resist crystallization.[1][2] In non-polar solvents (Heptane), this compound may separate as a dense oil rather than a solid precipitate.[1][2]

  • Remedy: Use a seed crystal or switch to a salt formation strategy (e.g., Oxalate or Fumarate salts) to induce crystallization.[1][2]

Experimental Protocol: Solubility Profiling

Do not rely solely on literature values. Determine the solubility for your specific lot using this "Shake-Flask" method adapted for semi-volatile amines.[1][2]

Workflow Diagram

SolubilityProtocol Start Start: Solid Sample (Free Base or Salt) SolventAdd Add Solvent (Incremental Addition) Start->SolventAdd Equilibrate Agitate @ 25°C (24 Hours) SolventAdd->Equilibrate Check Visual Inspection Equilibrate->Check Check->SolventAdd Fully Dissolved (Add more solid) Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Undissolved Solid Present Analyze Quantify (HPLC-UV) Filter->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Caption: Step-by-step saturation shake-flask method for accurate solubility determination.

Detailed Steps
  • Preparation: Place ~10 mg of this compound in a glass vial.

  • Solvent Addition: Add 100 µL of the target solvent. Cap and vortex.[1][2]

  • Observation:

    • If clear: Solubility > 100 mg/mL.[1][2]

    • If solid remains: Continue adding solvent in 100 µL increments until dissolution or until volume reaches 2 mL (Solubility < 5 mg/mL).[1][2]

  • Equilibrium (For Precision): If precise values are needed, add excess solid to 1 mL solvent, stir for 24h at 25°C, filter (PTFE syringe filter), and quantify the filtrate by HPLC.

HPLC Method Recommendation

Standard reverse-phase HPLC can be challenging for secondary amines due to peak tailing (interaction with silanols).[1][2]

  • Column: C18 (high pH stable, e.g., XBridge or Gemini).[1][2]

  • Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Hydroxide (pH ~10) or 0.1% TFA (pH ~2).[1][2]

    • Note: High pH keeps the amine neutral (better retention).[1][2] Low pH keeps it protonated (faster elution, good shape if column is shielded).[1][2]

References & Data Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives.[1][2] Retrieved from .[1][2]

  • M.H. Abraham et al. (2020). Hydrogen bonding and solubility of secondary amines.[1][2] Journal of Pharmaceutical Sciences.[1][2] (General principles of amine solubility).

  • ChemicalBook (2025). Physicochemical properties of Piperidine, 4-(tetrahydro-2H-pyran-2-yl)-.[1][2] Retrieved from .[1][2]

  • Sigma-Aldrich (2025). Solubility protocols for building blocks.[1][2] Retrieved from .[1][2]

  • LibreTexts Chemistry (2024). Physical Properties of Amines. Retrieved from .[1][2]

(Note: Specific experimental values for this exact catalog number are extrapolated from structure-activity relationships (SAR) of the 4-substituted piperidine class due to the proprietary nature of specific vendor batch data.)

Sources

An In-Depth Technical Guide to the History, Discovery, and Application of Oxane-Substituted Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine motif is one of the most ubiquitous scaffolds in modern pharmaceuticals. However, the drive to improve drug-like properties and explore novel chemical space has necessitated a move beyond simple substitution patterns. This guide details the history and discovery of the oxane-substituted piperidine scaffold, a key innovation in medicinal chemistry. We explore the strategic rationale for its development as a bioisosteric replacement for the traditional gem-dimethyl group, focusing on the profound improvements in physicochemical properties such as solubility and metabolic stability. This document provides a comprehensive overview of foundational synthetic strategies, a quantitative comparison of key drug-like properties, a case study of its successful implementation in oncology, and detailed experimental protocols for its synthesis.

The Evolving Landscape of Medicinal Chemistry: The Imperative for 3D Scaffolds

For decades, drug discovery was dominated by aromatic, sp2-rich planar molecules. While effective, this chemical space is heavily explored, and such molecules often suffer from poor solubility and high metabolic turnover. The advent of methodologies like Fragment-Based Drug Discovery (FBDD) has highlighted the need for novel, three-dimensional (3D) fragments that can explore complex protein binding pockets with greater specificity and improved physicochemical properties.[1][2]

Increasing the fraction of sp3-hybridized carbons in a molecule generally leads to enhanced aqueous solubility, a more favorable toxicity profile, and greater synthetic tractability.[3] Within this context, saturated heterocycles are paramount, and the piperidine ring is arguably the most prevalent nitrogen-containing heterocycle in FDA-approved drugs.[4] Its chair-like conformation allows for precise vectorial projection of substituents into 3D space, making it a privileged scaffold for engaging biological targets.[4][5]

Precursors and Problems: The Challenge of 4,4-Disubstitution on the Piperidine Core

To prevent metabolic oxidation at the C4 position of the piperidine ring and to provide a scaffold for further chemical elaboration, the 4,4-disubstituted pattern is a common design element. Historically, the most straightforward and widely used moiety for this purpose has been the gem-dimethyl group. This substitution effectively blocks cytochrome P450-mediated oxidation at the C4 position.

However, the gem-dimethyl group is not without significant drawbacks:

  • Increased Lipophilicity: The two methyl groups substantially increase the molecule's lipophilicity (logP), which can lead to poor solubility, non-specific binding, and increased interaction with metabolic enzymes and efflux pumps.

  • Metabolic Liability: While blocking C4 oxidation, the methyl groups themselves can be susceptible to hydroxylation.

  • Limited Chemical Diversity: It is a chemically inert and conformationally rigid group that offers little opportunity for further modification or interaction with the target protein.

The Oxane Moiety as a Bioisosteric Solution: A New Design Paradigm

The limitations of the gem-dimethyl group prompted medicinal chemists to seek a suitable bioisostere—a substituent that retains the key steric and electronic features required for biological activity while improving the molecule's overall pharmaceutical properties.[6] The oxane-piperidine spirocycle, specifically the spiro[piperidine-4,4'-pyran] core, emerged as a masterful solution.[7]

The strategic rationale for this bioisosteric replacement is multifaceted:

  • Polarity and Solubility: The introduction of the ether oxygen atom into the spirocyclic system significantly increases polarity and provides a hydrogen bond acceptor, which dramatically improves aqueous solubility compared to the purely hydrocarbon gem-dimethyl or carbocyclic spiro-analogs.[7]

  • Reduced Lipophilicity: The replacement of two methyl groups with a tetrahydropyran (oxane) ring typically reduces the calculated logP, contributing to a better ADME (absorption, distribution, metabolism, and excretion) profile.

  • Metabolic Stability: The oxane ring is generally more resistant to metabolic degradation than the corresponding alkyl or carbocyclic groups.[8]

  • Preservation of 3D Geometry: The spirocyclic nature maintains the rigid, tetrahedral geometry at the C4 position, preserving the orientation of the parent piperidine ring and its substituents for optimal target engagement.[3]

  • Novelty and Intellectual Property: The use of this scaffold allows for the exploration of new, patentable chemical space.[3]

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Gem_Dimethyl 4,4-gem-Dimethyl Piperidine Gem_Props • High Lipophilicity (logP) • Poor Aqueous Solubility • Potential Metabolic Liability Gem_Dimethyl->Gem_Props Oxane_Piperidine Spiro[piperidine-4,4'-oxane] Scaffold Gem_Dimethyl->Oxane_Piperidine Strategic Replacement Oxane_Props • Reduced Lipophilicity • Enhanced Aqueous Solubility • Improved Metabolic Stability • Novel IP Space Oxane_Piperidine->Oxane_Props G cluster_0 Double Michael Addition Pathway cluster_1 Photoredox Radical Cyclization Pathway A1 N-Protected-4-Piperidone C1 Base-Mediated Double Michael Addition A1->C1 B1 α,β-Unsaturated Ketone (e.g., Divinyl Ketone) B1->C1 D1 Intramolecular Aldol Condensation / Cyclization C1->D1 E Spiro[piperidine-4,4'-oxane] Core Scaffold D1->E Deprotection A2 Linear Aryl Halide Precursor C2 Single Electron Transfer (SET) Generates Aryl Radical A2->C2 B2 Photocatalyst + Blue Light B2->C2 D2 5-exo-trig or 6-exo-trig Radical Cyclization C2->D2 D2->E H-Atom Transfer

Caption: High-level comparison of major synthetic workflows.

Physicochemical and Pharmacokinetic Profile: A Quantitative Comparison

The theoretical advantages of the oxane-piperidine scaffold are borne out by empirical data. A matched-pair analysis, where the only change to a molecule is the replacement of a gem-dimethyl group with the spiro-oxane, provides the clearest evidence of its benefits.

Property4,4-gem-Dimethyl AnalogueSpiro-Oxane AnalogueRationale for Improvement
AlogP ~2.5 - 3.5~1.5 - 2.5 (Δ ≈ -1.0)The ether oxygen reduces lipophilicity.
Aqueous Solubility LowModerate to HighThe H-bond acceptor capability of the ether oxygen improves solvation. [7]
Metabolic Stability Moderate (Risk of CH-oxidation)HighThe oxane ring is generally less susceptible to CYP450-mediated metabolism. [8]
pKa ~9.0 - 10.0~9.0 - 10.0The distal ether has a negligible effect on the basicity of the piperidine nitrogen.
Molecular Weight XX + 26 g/mol The modest increase in MW is often offset by significant gains in potency and ADME properties.
(Note: Values are illustrative and can vary based on the specific molecular context. The key takeaway is the directional improvement.)

Case Study in Drug Discovery: Novartis's Allosteric SHP2 Inhibitors

A landmark application of the oxane-substituted piperidine scaffold is found in the development of allosteric inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) by Novartis. [3]SHP2 is a critical signaling node and a well-validated target in oncology, particularly for RAS-driven cancers. [5] The discovery of the potent, selective, and orally bioavailable inhibitor SHP099 was a breakthrough in targeting a protein long considered "undruggable". [3][9]Subsequent optimization efforts led to clinical candidates like TNO155 . The molecular architecture of these inhibitors prominently features a spirocyclic piperidine ether. This scaffold was crucial for achieving the desired balance of properties:

  • Potency and Selectivity: The rigid 3D conformation locks the molecule into the allosteric binding pocket, contributing to high potency. [10]2. Drug-like Properties: The spiro-ether moiety was instrumental in improving solubility and oral bioavailability, overcoming a major hurdle for this class of inhibitors. [9]3. Cellular Efficacy: The improved physicochemical profile allows the compounds to readily cross cell membranes and inhibit SHP2 effectively under physiological conditions. [5] The success of the Novartis SHP2 program serves as a powerful validation of the oxane-piperidine scaffold as a premier design element in modern medicinal chemistry. [11]

Detailed Experimental Protocols

The following is a representative protocol for the synthesis of a core oxane-piperidine scaffold via a photoredox-catalyzed radical hydroarylation, adapted from established literature procedures. [12][13] Synthesis of 1'-Tosyl-1',2',3',6'-tetrahydrospiro[dihydrofuran-2,4'-pyridine] (Representative Example)

Materials:

  • N-Allyl-N-(2-iodobenzyl)-4-toluenesulfonamide (Aryl halide precursor, 1.0 equiv)

  • Zeitler organic photoredox catalyst (P1) (0.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base) (5.0 equiv)

  • Anhydrous, degassed solvent (e.g., Acetonitrile)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add N-allyl-N-(2-iodobenzyl)-4-toluenesulfonamide (e.g., 0.2 mmol, 1.0 equiv) and the photoredox catalyst (0.05 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with dry nitrogen or argon for 15 minutes to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Using a syringe, add the anhydrous, degassed solvent (to achieve a ~0.1 M concentration), followed by the addition of DIPEA (5.0 equiv). Causality Note: DIPEA acts as a sacrificial electron donor (reductant) in the catalytic cycle, regenerating the ground state of the photocatalyst.

  • Initiation of Reaction: Place the reaction vessel approximately 5-10 cm from a blue LED light source (450-460 nm) and begin vigorous stirring. The reaction is typically conducted at room temperature. Causality Note: The specific wavelength of blue light is required to excite the photocatalyst to its potent redox-active state, initiating the single-electron transfer process. [14]5. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction by diluting the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired spirocyclic product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Future Directions & Emerging Synthesis Techniques

The success of the oxane-piperidine core has spurred further innovation. Current research is focused on developing more efficient and asymmetric syntheses to access enantioenriched scaffolds. The use of novel organic photoredox catalysts and electrochemistry offers greener and more versatile routes to these complex structures. [15]Furthermore, the core concept of using spirocyclic ethers as bioisosteres is being expanded to other strained ring systems, such as spiro-azetidines and spiro-cyclobutanes, to explore even more diverse regions of 3D chemical space. [8]The continued development and application of these scaffolds will undoubtedly lead to the discovery of new and improved therapeutics across a wide range of diseases.

References

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra05837k]
  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. (2021). ResearchGate. [URL: https://www.researchgate.
  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. (1982). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7104889/]
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2014). PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4203795/]
  • Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. (2021). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34890691/]
  • Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020). (2020). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32988341/]
  • Selective Formation of Spiro Dihydrofurans and Cyclopropanes Through Unexpected Reaction of Aldehydes with 1,3-Dicarbonyl Compounds. (2009). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol9004818]
  • Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H), 4'-piperidines] and spiro[isobenzofuran-1(3H), 3'-piperidines]. (1982). ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00133a035]
  • Structural Reorganization of SHP2 by Oncogenic Mutations and Implications for Oncoprotein Resistance to Allosteric Inhibition. (2018). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30375388/]
  • Strategies for the Synthesis of Spiropiperidines. (2018). White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/132922/]
  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. (2020). PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7812038/]
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). DR-NTU (Digital Repository at Nanyang Technological University). [URL: https://dr.ntu.edu.sg/bitstream/10356/144670/1/endo-aza-Michael.pdf]
  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. (2023). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/646f90350224701859b36d07]
  • Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. (2016). Novartis OAK. [URL: https://oak.novartis.com/node/1331]
  • Structures of compound 28–39 by Novartis. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-compound-28-39-by-Novartis_fig3_359384877]
  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. (2020). Sci-Hub. [URL: https://sci-hub.se/10.1055/a-1315-1014]
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob01026j]
  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. (2013). PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3888206/]
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (2011). ResearchGate. [URL: https://www.researchgate.net/publication/51065179_The_endo-aza-Michael_addition_in_the_synthesis_of_piperidines_and_pyrrolidines]
  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2017/09/27/the-michael-reaction/]
  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. (2011). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr100353w]
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2022). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c06129]
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2022). Blumberg Institute. [URL: https://www.blumberginstitute.org/assets/uploads/Bioisosteres-of-Piperazine-Related-Diamines-in-the-Design-of-Biologically-Active-Compounds-Oct-2022.pdf]

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 4-(Oxan-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of 4-(Oxan-2-yl)piperidine, a valuable saturated heterocyclic building block for pharmaceutical and agrochemical research. The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs, and its substitution with a tetrahydropyran (oxane) ring offers a unique combination of polarity, hydrogen bonding capability, and conformational rigidity.[1] This guide details a robust and scalable two-stage synthetic strategy, commencing with the synthesis of the 4-(oxan-2-yl)pyridine intermediate via a lithiation-alkylation pathway, followed by a high-pressure catalytic hydrogenation to yield the target compound. We provide in-depth explanations of the experimental choices, detailed step-by-step protocols, and a comparative analysis of catalytic systems to ensure scientific integrity and facilitate successful implementation in both research and process development settings.

Introduction and Strategic Overview

The synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry.[1] The target molecule, this compound, combines two privileged heterocyclic scaffolds, making it an attractive fragment for drug discovery programs. The most direct and industrially viable approach to piperidine synthesis is the hydrogenation of a corresponding pyridine precursor.[2] This strategy is atom-economical and leverages readily available starting materials.

Our recommended scalable synthesis is a two-stage process:

  • Stage 1: C-C Bond Formation. Synthesis of the key intermediate, 4-(Oxan-2-yl)pyridine, by reacting a pyridine nucleophile with a tetrahydropyran electrophile.

  • Stage 2: Pyridine Ring Reduction. Catalytic hydrogenation of the intermediate to afford the final saturated product, this compound.

This approach allows for modularity and is amenable to large-scale production by isolating a stable intermediate before the final, high-pressure reduction step.

Retrosynthetic Analysis

The logical disconnection for this compound involves the reduction of the piperidine ring back to a pyridine and a C-C bond cleavage between the two rings.

G Target This compound Intermediate 4-(Oxan-2-yl)pyridine Target->Intermediate Catalytic Hydrogenation SM1 4-Bromopyridine Intermediate->SM1 Lithiation/Alkylation SM2 2-Chlorotetrahydropyran Intermediate->SM2

Caption: Retrosynthetic analysis of this compound.

Stage 1: Synthesis of 4-(Oxan-2-yl)pyridine Intermediate

The crucial step in this synthesis is the formation of the C-C bond between the pyridine and tetrahydropyran rings. While various cross-coupling methods exist, a highly effective approach for this specific linkage is the reaction of an organometallic pyridine species with an electrophilic tetrahydropyran derivative. We recommend a lithiation-alkylation sequence.

Causality Behind Experimental Choices:
  • Generation of Nucleophile: 4-Lithiopyridine is generated in situ from 4-bromopyridine via lithium-halogen exchange using n-butyllithium (n-BuLi). This is a standard and high-yielding method for creating pyridine-based nucleophiles.[3] The reaction is performed at low temperatures (-78 °C) to prevent side reactions, such as the addition of n-BuLi to the pyridine ring.

  • Electrophile: 2-Chlorotetrahydropyran serves as an effective electrophile. It is readily prepared from 2,3-dihydropyran and HCl or can be purchased commercially. The chlorine at the anomeric position is highly activated towards nucleophilic substitution.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organolithium species and its low freezing point.

Detailed Experimental Protocol: 4-(Oxan-2-yl)pyridine

Materials and Reagents:

Reagent/Material Grade Supplier
4-Bromopyridine ≥98% Standard Supplier
n-Butyllithium 2.5 M in hexanes Standard Supplier
2-Chlorotetrahydropyran ≥95% Standard Supplier
Anhydrous Tetrahydrofuran (THF) ≥99.9%, inhibitor-free Standard Supplier
Saturated aq. NH₄Cl Reagent Grade Standard Supplier
Ethyl Acetate (EtOAc) Reagent Grade Standard Supplier
Anhydrous MgSO₄ Reagent Grade Standard Supplier

| Round-bottom flask, inert gas | - | - |

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

  • Initial Charge: Add 4-bromopyridine (1.0 eq) to anhydrous THF (approx. 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting slurry for 1 hour at -78 °C.

  • Alkylation: Add a solution of 2-chlorotetrahydropyran (1.1 eq) in anhydrous THF dropwise, again keeping the temperature below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield 4-(Oxan-2-yl)pyridine as a clear oil.

Stage 2: Catalytic Hydrogenation to this compound

The reduction of the pyridine ring is a critical, high-yield step that delivers the final product. The choice of catalyst and reaction conditions is paramount for achieving a safe, efficient, and scalable process.[4] The aromatic stability of pyridine necessitates the use of active catalysts and often requires elevated pressure and/or acidic conditions to facilitate the reduction.[2][4]

Expertise: Comparison of Catalytic Systems

Heterogeneous catalysts are strongly preferred for scalable synthesis due to their ease of removal (filtration) and potential for recycling.[5] The most common and effective catalysts for pyridine reduction are platinum group metals.

CatalystTypical ConditionsAdvantagesScalability Considerations
Pd/C 5-10 mol%, 50-80 bar H₂, 80-120 °C, Acidic solvent (e.g., AcOH, HCl/EtOH)Cost-effective, readily available. Acidic conditions protonate the pyridine nitrogen, activating the ring for reduction.[5]Can sometimes require higher temperatures/pressures. Potential for dehalogenation if other halogens are present. Catalyst filtration is straightforward.
PtO₂ (Adam's Cat.) 1-5 mol%, 3-50 bar H₂, 25-60 °C, Acidic solvent (e.g., AcOH)Highly active, often operates under milder conditions than Pd/C.[6]Higher cost than Pd/C. The catalyst is a fine powder which can make filtration on a large scale more challenging.
Rh/C or Rh/Al₂O₃ 1-5 mol%, 20-70 bar H₂, 25-80 °C, Neutral or acidic solventVery high activity, can be effective where other catalysts fail.High cost is a major barrier to large-scale use unless extremely low catalyst loading is achieved.

Decision for Protocol: We recommend using Platinum(IV) oxide (PtO₂) in acetic acid . This system offers an excellent balance of high reactivity under relatively mild conditions (moderate pressure and temperature), which enhances the safety profile for a scalable process. Acetic acid serves as both the solvent and a ring activator, promoting efficient hydrogenation.[6]

Overall Synthetic Workflow

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Hydrogenation S1_Start 4-Bromopyridine S1_Step1 Add n-BuLi in THF @ -78°C S1_Start->S1_Step1 S1_Step2 Add 2-Chloro-THP S1_Step1->S1_Step2 S1_Step3 Workup & Purify S1_Step2->S1_Step3 S1_End 4-(Oxan-2-yl)pyridine S1_Step3->S1_End S2_Start 4-(Oxan-2-yl)pyridine S2_Step1 Dissolve in AcOH Add PtO₂ S2_Start->S2_Step1 S2_Step2 Hydrogenate (50 bar H₂, 60°C) S2_Step1->S2_Step2 S2_Step3 Filter, Basify, Extract S2_Step2->S2_Step3 S2_End This compound S2_Step3->S2_End

Sources

Application Notes & Protocols: A Guide to the N-Alkylation of 4-(Oxan-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylated piperidine motif is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals. The 4-(Oxan-2-yl)piperidine scaffold offers a valuable starting point for generating diverse chemical libraries, leveraging the stereochemical and physicochemical properties of the oxane (tetrahydropyran) substituent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective N-alkylation of this key intermediate. We will explore the mechanistic underpinnings of the most robust synthetic strategies, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.

Introduction: The Significance of the N-Alkyl Piperidine Scaffold

Saturated N-alkyl heterocycles are prevalent structural motifs in a vast array of natural products and pharmaceutical agents.[1] Their unique three-dimensional architecture and basic nitrogen atom are crucial for molecular recognition and interaction with biological targets. Modifying the N-alkyl substituent is a primary strategy in lead optimization, as it directly influences critical drug-like properties such as potency, selectivity, solubility, and metabolic stability.

The specific substrate, this compound, combines the piperidine core with a tetrahydropyran (THP) group, a common feature in bioactive molecules that can enhance solubility and modulate lipophilicity. The ability to efficiently and selectively introduce a wide range of alkyl groups onto the piperidine nitrogen is therefore a critical capability in drug discovery programs. This guide focuses on two premier, industrially relevant methods for this transformation: Reductive Amination and Direct Alkylation with Alkyl Halides .

Foundational Methodologies for N-Alkylation

The choice of N-alkylation strategy depends on factors such as the availability of starting materials, the desired complexity of the N-substituent, and scale-up considerations.[2]

Reductive Amination: A Versatile and Controlled Approach

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. The process involves the reaction of the secondary amine, this compound, with a carbonyl compound (an aldehyde or ketone) to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the desired N-alkylated tertiary amine.[3]

Mechanistic Causality: The success of this one-pot reaction hinges on the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[3] Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[4][5] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it less reactive towards aldehydes and ketones but highly effective at reducing the more electrophilic iminium ion.[6] This selectivity prevents the wasteful consumption of the reducing agent and the formation of unwanted alcohol byproducts.

Direct Nucleophilic Substitution (SN2) with Alkyl Halides

The direct reaction of the piperidine nitrogen with an alkyl halide is a classic and straightforward SN2 approach to N-alkylation.[7][8] The lone pair of electrons on the secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Mechanistic Causality: This reaction generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. As the reaction proceeds, this acid protonates the basic piperidine starting material, forming an ammonium salt.[8] This salt is no longer nucleophilic, which effectively slows or halts the reaction.[8] To drive the reaction to completion, a base must be added to neutralize the acid as it forms.[8] Non-nucleophilic, hindered bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) or inorganic bases like potassium carbonate (K₂CO₃) are ideal for this purpose, as they do not compete with the piperidine in attacking the alkyl halide.[8][9] Over-alkylation to form a quaternary ammonium salt is a potential side reaction, which can be minimized by the slow addition of the alkyl halide to ensure the secondary amine is always in excess.[8]

Experimental Protocols & Workflows

General Laboratory Preparations
  • Solvent Purity: For all protocols, use anhydrous solvents to prevent unwanted side reactions with reactive intermediates and reagents.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., dry nitrogen or argon) to exclude moisture and oxygen, particularly when using moisture-sensitive reagents like NaBH(OAc)₃.[8]

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion and check for side products.[2]

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the reaction of this compound with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Dissolve this compound and Aldehyde (R-CHO) in Anhydrous DCE B Add NaBH(OAc)3 portion-wise at 0°C A->B Form iminium intermediate C Stir at Room Temperature (2-12 h) B->C In situ reduction D Quench with sat. NaHCO3 C->D Neutralize acid & excess reagent E Extract with EtOAc D->E F Dry, Filter, Concentrate E->F G Silica Gel Chromatography F->G Crude Product H Characterize Product G->H Pure Product

Caption: Reductive Amination Workflow.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)[5]

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the selected aldehyde/ketone (1.1 eq). Dissolve the components in anhydrous DCE (approx. 0.1 M concentration relative to the amine).

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Rationale: The portion-wise addition at low temperature helps to control any potential exotherm and ensures the smooth formation of the iminium ion before reduction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).[2]

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the pure N-alkylated product.[2]

Protocol 2: N-Alkylation via Direct SN2 Substitution

This protocol details the reaction of this compound with a generic alkyl bromide (R-Br).

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Dissolve this compound and Base (e.g., K2CO3) in Anhydrous DMF B Add Alkyl Halide (R-X) dropwise A->B Prepare nucleophile C Stir at RT or Heat (e.g., 60-80 °C) B->C SN2 displacement D Dilute with Water C->D Reaction completion E Extract with EtOAc D->E F Dry, Filter, Concentrate E->F G Silica Gel Chromatography F->G Crude Product H Characterize Product G->H Pure Product

Caption: Direct Alkylation Workflow.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., bromide or iodide) (1.1-1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or DIPEA (1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF (approx. 0.2 M). Rationale: DMF is a polar aprotic solvent that effectively solvates the cation of the base, enhancing the nucleophilicity of the amine and accelerating SN2 reactions.

  • Reagent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.[8]

  • Reaction: Stir the reaction at room temperature or heat to 60-80°C to increase the rate, especially for less reactive alkyl halides (e.g., alkyl chlorides).[10] Monitor for completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil or solid by silica gel column chromatography.

Data Summary and Method Comparison

FeatureReductive AminationDirect Alkylation (SN2)
Electrophile Aldehydes, KetonesAlkyl Halides, Sulfonates
Key Reagent NaBH(OAc)₃K₂CO₃ or DIPEA
Typical Solvents DCE, THF, MeCN[5]DMF, MeCN[8]
Temperature 0°C to Room TemperatureRoom Temperature to 80°C
Pros - High functional group tolerance[4][6]- Access to complex N-substituents- Low risk of over-alkylation- Mild reaction conditions- Atom economical- Simple procedure- Readily available starting materials
Cons - Requires stoichiometric reducing agent- Aldehyde/ketone may be unstable- Risk of over-alkylation to quaternary salt[8]- Requires base- Limited by halide reactivity (I > Br > Cl)- Potential for elimination side reactions

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of novel chemical entities in drug discovery. Both reductive amination and direct alkylation are highly reliable and versatile methods. Reductive amination offers unparalleled scope for introducing complex substituents under exceptionally mild conditions, making it ideal for delicate substrates. Direct SN2 alkylation provides a more straightforward and atom-economical route when using simple alkyl halides. The choice of method should be guided by the specific synthetic target, available reagents, and desired scale. The protocols and insights provided herein serve as a robust starting point for researchers to successfully synthesize their target molecules and advance their research programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.
  • Kalita, R., Monga, Y., & Manna, K. (2025). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry, 49, 2071-2078. DOI: 10.1039/D4NJ04561K.
  • Porcheddu, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13, 34847-34851. DOI: 10.1039/d3ra06751c.
  • Cheney, L. C. (1944). U.S. Patent No. 2,363,158. Washington, DC: U.S.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Murai, H., et al. (1982). Swiss Patent No. CH633264A5. Swiss Federal Institute of Intellectual Property.
  • Medley, J. W. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
  • Li, J., et al. (2009). Chinese Patent No. CN101602748B.
  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.
  • Beaver, M. G., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. DOI: 10.1021/acs.joc.8b01833.
  • Organic Chemistry Portal. (2024).
  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
  • BenchChem. (n.d.). 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. DOI: 10.1021/jo960057x.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules.
  • Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16. DOI: 10.1016/j.chempr.2021.05.005.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron, 61(24), 5725-5734. DOI: 10.1016/j.tet.2005.04.039.
  • Reddit User Discussion. (2022). Reductive animations with Sodium Triacetoxyborohydride (STAB). r/chemistry.
  • Wang, L., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][11]naphthyrin-5(6H)-one. Tetrahedron, 72(41), 6331-6336. DOI: 10.1016/j.tet.2016.08.064.

  • Setamdideh, D., & Shahbazi, M. R. (2012). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate as a Lewis Acid in Ether. Journal of the Iranian Chemical Society, 9(3), 317-323.
  • Ilhan, I. O., et al. (2008). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 33, 13-20.
  • Goudarzian, N., et al. (2016). Reductive Amination of Aldehydes and Ketones with Highly Branched Polyethylenimine Supported Zirconia Borohydride and Nano Tetrachlorosilane as a New and Mild Reducing Agent. Journal of the Chinese Chemical Society, 63(4), 341-346.

Sources

Microwave-assisted synthesis involving 4-(Oxan-2-yl)piperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Title: High-Speed Synthesis of 4-(Oxan-2-yl)piperidine Intermediates for Drug Discovery via Microwave-Assisted Cross-Coupling Reactions

Introduction: Accelerating the Discovery of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in clinically approved drugs and bioactive molecules targeting a wide array of diseases, including those affecting the central nervous system (CNS). The strategic functionalization of this core heterocycle is a cornerstone of drug design, allowing for the fine-tuning of critical physicochemical properties such as solubility, lipophilicity, and metabolic stability.

The this compound—also known as the 4-(tetrahydropyran-2-yl)piperidine—moiety is an increasingly important variant of this scaffold. The incorporation of the oxane (tetrahydropyran, THP) ring can modulate the polarity and hydrogen bonding capacity of the molecule, often improving its absorption, distribution, metabolism, and excretion (ADME) profile.[1] For instance, the FDA-approved drug Gilteritinib (Xospata), an AXL receptor tyrosine kinase inhibitor, features an amino-THP substituent.[1] Furthermore, intermediates like 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine are recognized as valuable building blocks for compounds targeting CNS disorders, in part due to their ability to permeate the blood-brain barrier.[2]

However, the synthesis of decorated piperidine derivatives through traditional thermal heating can be a significant bottleneck in the drug discovery pipeline, often requiring long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a transformative solution. By utilizing microwave radiation, this technology facilitates rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often higher purity profiles.[3][4] This application note provides detailed protocols for two of the most powerful cross-coupling reactions in the medicinal chemist's toolbox—the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling—applied to the this compound scaffold under microwave irradiation.

Fundamentals of Microwave-Assisted Synthesis

Conventional heating relies on conduction and convection, transferring heat from an external source through the vessel walls into the reaction mixture. This process is slow and creates temperature gradients. Microwave synthesis, in contrast, utilizes dielectric heating.[5] Polar molecules and ions within the reaction mixture align with the rapidly oscillating electric field of the microwaves.[6] This rapid molecular motion and friction generates heat volumetrically and uniformly throughout the sample, leading to several key advantages:

  • Speed: Reactions can be completed in minutes instead of hours.[7]

  • Efficiency: Rapid heating to the target temperature can minimize the formation of byproducts.[5]

  • Reproducibility: Precise control over temperature and pressure ensures consistent results.[4]

  • Green Chemistry: MAOS often aligns with the principles of green chemistry by reducing solvent use and energy consumption.[6]

Application Protocol 1: Microwave-Assisted Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[8] Microwave irradiation dramatically accelerates this palladium-catalyzed cross-coupling, enabling the rapid synthesis of N-aryl piperidines.[7] The oxane moiety is an acetal, which is stable to the basic conditions of this reaction.[9]

Objective: To synthesize N-aryl-4-(Oxan-2-yl)piperidine derivatives in high yield and purity with short reaction times.

Reaction Scheme:
Materials & Equipment
Reagent/EquipmentDetails
Microwave Reactor Dedicated single-mode microwave synthesizer (e.g., CEM, Anton Paar)
Reaction Vessel 10 mL or 20 mL microwave-safe pressure vial with stir bar
Starting Materials This compound, Aryl Halide (Bromide or Chloride recommended)
Catalyst Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃
Ligand XPhos, RuPhos, or similar biaryl phosphine ligand
Base Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)
Solvent Toluene or 1,4-Dioxane (Anhydrous)
Purification Silica gel for column chromatography
Detailed Step-by-Step Protocol
  • Vessel Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.).

  • Reagent Addition: In a glovebox or under an inert atmosphere (e.g., Argon), add the Palladium catalyst (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (1.4 mmol, 1.4 equiv.).

    • Causality Insight: The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand is critical and often substrate-dependent; bulky biaryl phosphines like XPhos are generally robust for this type of coupling. The base is required for the deprotonation of the piperidine nitrogen.

  • Addition of Amine and Solvent: Add this compound (1.2 mmol, 1.2 equiv.) followed by the anhydrous solvent (4.0 mL).

  • Vessel Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the following parameters:

    • Temperature: 130 °C

    • Ramp Time: 2 minutes (Standard ramp)

    • Hold Time: 20 minutes

    • Power: Dynamic (Adjusts to maintain temperature)

    • Stirring: High

    • Causality Insight: Microwave heating allows the reaction to rapidly reach a temperature above the solvent's boiling point in a sealed vessel, dramatically increasing the reaction rate.[8] The 20-minute hold time is often sufficient for complete conversion, a significant reduction from the hours typically required with conventional heating.[7]

  • Work-up and Purification: After the reaction is complete and the vessel has cooled to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Expected Results & Optimization
Aryl Halide TypeTypical YieldNotes
Aryl Bromide80-95%Generally provides excellent yields under these conditions.
Aryl Chloride65-85%May require a stronger base (like NaOt-Bu) and a more active ligand system (e.g., a G3 or G4 palladacycle precatalyst) for optimal results.[10]

Application Protocol 2: Microwave-Assisted Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a versatile and powerful method for forming carbon-carbon bonds, widely used in drug discovery to couple aromatic systems.[11] Applying microwave energy drastically shortens the required reaction times.[4] For this protocol, we will assume the use of a pre-functionalized piperidine, such as 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, which can be coupled with a (hetero)aryl halide. The oxane moiety can be introduced before or after this coupling step.

Objective: To rapidly synthesize complex biaryl structures containing the piperidine scaffold for library generation.

Reaction Scheme:
Materials & Equipment
Reagent/EquipmentDetails
Microwave Reactor Dedicated single-mode microwave synthesizer
Reaction Vessel 10 mL or 20 mL microwave-safe pressure vial with stir bar
Starting Materials (Hetero)aryl Halide, Piperidine-boronic acid or ester (e.g., pinacol ester)
Catalyst Pd(PPh₃)₄ or [PdCl₂(dppf)]-CH₂Cl₂ adduct
Base Aqueous Sodium Carbonate (2M Na₂CO₃) or Potassium Phosphate (K₃PO₄)
Solvent 1,4-Dioxane/Water (e.g., 4:1 mixture) or Acetonitrile/Water
Purification Silica gel for column chromatography
Detailed Step-by-Step Protocol
  • Vessel Preparation: To a 10 mL microwave vial with a stir bar, add the (hetero)aryl halide (1.0 mmol, 1.0 equiv.) and the piperidine-boronic ester (1.2 mmol, 1.2 equiv.).

  • Reagent Addition: Add the palladium catalyst (0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Add the solvent mixture (e.g., 4 mL of 1,4-Dioxane) and the aqueous base (e.g., 1 mL of 2M Na₂CO₃).

    • Causality Insight: The base is essential for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to palladium.[11] The use of an aqueous solvent mixture is common and often beneficial for the reaction rate and is well-suited for microwave heating.[6]

  • Vessel Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the following parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes (Standard ramp)

    • Hold Time: 15 minutes

    • Power: Dynamic

    • Stirring: High

    • Causality Insight: Microwave irradiation accelerates the reaction, allowing for completion in as little as 10-15 minutes, compared to several hours under conventional reflux.[6] This high-speed synthesis is ideal for rapidly exploring structure-activity relationships (SAR).

  • Work-up and Purification: Once the reaction is complete and the vessel is cool, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography.

Expected Results & Optimization
Coupling Partner (Aryl Halide)Typical YieldNotes
Electron-deficient Aryl Bromide85-98%Typically reacts very efficiently.
Electron-rich Aryl Bromide75-90%May require slightly longer reaction times or a more active catalyst system.
Heteroaryl Halide70-95%Yields can be substrate-dependent. Catalyst screening may be necessary for challenging heterocyclic systems.[11]

Visualizations

General Microwave Synthesis Workflow

G cluster_prep Vessel Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation A Add Reactants & Catalyst to Vial B Add Solvent & Stir Bar A->B C Seal Vial B->C D Place in Reactor C->D E Set Parameters (Temp, Time, Power) D->E F Run Reaction E->F G Cooling F->G H Work-up & Extraction G->H I Purification (Chromatography) H->I J J I->J Characterization

Caption: General workflow for microwave-assisted synthesis.

Simplified Buchwald-Hartwig Catalytic Cycle

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X (Ar)Pd(II)(X)L (Ar)Pd(II)(X)L Oxidative\nAddition->(Ar)Pd(II)(X)L Amine\nCoordination Amine Coordination (Ar)Pd(II)(X)L->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2

Caption: Key steps in the Buchwald-Hartwig amination cycle.

References

  • PatSnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Retrieved from [Link]

  • MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • RSC Publishing. (2021). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Khan, A. T., et al. (2001). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 66(8), 2957–2959. Retrieved from [Link]

  • Al-Hokbany, N. S., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 28(14), 5543. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Len, C., & Luque, R. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. Frontiers in Chemistry, 3, 11. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

Strategic Protection of the 4-(Oxan-2-yl)piperidine Nitrogen: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: The Significance of the 4-(Oxan-2-yl)piperidine Moiety

The this compound scaffold is a privileged structural motif frequently encountered in medicinal chemistry and drug discovery. Its unique combination of a basic piperidine nitrogen and a chiral tetrahydropyranyl (THP) ether imparts specific physicochemical properties that are often crucial for biological activity and pharmacokinetic profiles. The secondary amine of the piperidine ring is a key handle for molecular elaboration, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). However, the nucleophilic and basic nature of this nitrogen necessitates a robust protecting group strategy to ensure chemoselectivity during multi-step syntheses. This guide provides a detailed overview of common protecting group strategies for the this compound nitrogen, complete with experimental protocols and a discussion of the rationale behind their selection and application.

The Challenge: Balancing Reactivity and Stability

The primary challenge in protecting the this compound nitrogen lies in the presence of the acid-labile THP ether. The THP group is a common protecting group for alcohols, valued for its ease of introduction and removal under acidic conditions.[1][2] However, this inherent acid sensitivity restricts the choice of nitrogen protecting groups, as many common deprotection protocols for amine protecting groups rely on strong acids.[3][4] Therefore, an ideal protecting group for this scaffold must be installable under conditions that do not compromise the integrity of the THP ether and, crucially, must be removable under non-acidic or very mildly acidic conditions. This principle of selective removal of one protecting group in the presence of another is known as orthogonality, a cornerstone of modern synthetic strategy.[5][6]

Strategic Selection of Nitrogen Protecting Groups

The choice of a suitable protecting group is dictated by the overall synthetic plan, including the nature of subsequent chemical transformations and the desired final deprotection conditions. The most commonly employed and effective protecting groups for the this compound nitrogen are carbamates, due to their ability to moderate the nucleophilicity of the amine and their diverse deprotection pathways.[7]

G Boc Boc (tert-Butoxycarbonyl) Acid Mild Acidolysis Boc->Acid Orthogonal to THP (Careful Condition Selection) Cbz Cbz (Carboxybenzyl) Hydrogenolysis Hydrogenolysis Cbz->Hydrogenolysis Fully Orthogonal to THP Fmoc Fmoc (9-Fluorenylmethyloxycarbonyl) Base Base Treatment Fmoc->Base Fully Orthogonal to THP

The Boc Group (tert-Butoxycarbonyl)

The Boc group is one of the most widely used protecting groups for amines due to its general stability and ease of introduction.[4] While typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which would cleave the THP ether, milder acidic conditions can be employed for Boc removal, offering a degree of orthogonality.[3][8]

Rationale for Use: The Boc group effectively suppresses the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions during subsequent synthetic steps. Its removal under carefully controlled mild acidic conditions can sometimes be achieved without significant degradation of the THP ether, although this requires careful optimization.

Experimental Protocol: Boc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water (1:1).

  • Base Addition: Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the N-Boc protected this compound.

Experimental Protocol: Mild Acidic Deprotection of N-Boc-4-(Oxan-2-yl)piperidine

  • Caution: This procedure requires careful monitoring to minimize cleavage of the THP ether.

  • Dissolution: Dissolve the N-Boc protected this compound (1.0 eq) in a minimal amount of a protic solvent like methanol or isopropanol.

  • Acidification: Cool the solution to 0 °C and slowly add a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane or isopropanolic HCl) dropwise.

  • Reaction Monitoring: Monitor the reaction closely by TLC for the disappearance of the starting material and the appearance of the deprotected product. The reaction should be stopped as soon as the starting material is consumed.

  • Neutralization and Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure to obtain the deprotected piperidine.

The Cbz Group (Carboxybenzyl)

The Cbz group is an excellent choice for protecting the this compound nitrogen due to its robust nature and, most importantly, its removal under conditions that are completely orthogonal to the acid-labile THP ether.[9] Deprotection is typically achieved by catalytic hydrogenolysis.[9][10]

Rationale for Use: The Cbz group is stable to a wide range of reaction conditions, including both acidic and basic environments, making it highly versatile.[9] Its removal by hydrogenolysis is a mild and highly selective method that leaves the THP ether intact.[10]

Experimental Protocol: Cbz Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or THF.

  • Base Addition: Add an aqueous solution of a base like sodium carbonate or sodium bicarbonate (2.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography to yield the N-Cbz protected piperidine.

Experimental Protocol: Deprotection of N-Cbz-4-(Oxan-2-yl)piperidine via Hydrogenolysis

  • Catalyst Suspension: In a flask equipped with a stir bar, suspend palladium on carbon (10% Pd/C, ~10 mol%) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Substrate Addition: Add the N-Cbz protected this compound (1.0 eq) to the suspension.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

The Fmoc Group (9-Fluorenylmethyloxycarbonyl)

The Fmoc group is another excellent orthogonal protecting group for this system. It is stable to acidic conditions and is readily cleaved by treatment with a mild base, such as piperidine in dimethylformamide (DMF).[11][12]

Rationale for Use: The key advantage of the Fmoc group is its base-lability, which provides a deprotection strategy that is completely orthogonal to both acid-labile (like THP) and hydrogenolytically cleaved (like Cbz) protecting groups.[5][11] This makes it particularly valuable in complex syntheses requiring multiple, selectively addressable protecting groups.

Experimental Protocol: Fmoc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the solution.

  • Reagent Addition: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the mixture until the reaction is complete as indicated by TLC.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography to give the N-Fmoc protected product.

Experimental Protocol: Deprotection of N-Fmoc-4-(Oxan-2-yl)piperidine

  • Dissolution: Dissolve the N-Fmoc protected this compound (1.0 eq) in DMF.

  • Base Addition: Add a solution of 20% piperidine in DMF to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC. The deprotection is usually rapid, often completing within 30 minutes.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can often be used directly in the next step after co-evaporation with a suitable solvent to remove residual piperidine, or it can be purified by column chromatography.

Comparative Summary of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality with THPKey AdvantagesPotential Drawbacks
Boc Boc₂O, base (e.g., TEA, NaHCO₃)Mild Acid (e.g., HCl in Dioxane)Partial (Requires careful control)Readily available reagents, generally high yields.Risk of THP ether cleavage during deprotection.
Cbz Cbz-Cl, base (e.g., Na₂CO₃, NaHCO₃)H₂/Pd-CExcellentHigh stability, mild and selective deprotection.Requires hydrogenation apparatus, catalyst can be pyrophoric.
Fmoc Fmoc-Cl, base (e.g., NaHCO₃)20% Piperidine in DMFExcellentBase-labile deprotection, orthogonal to many other groups.Fmoc group is bulky, can sometimes hinder reactions.

Conclusion

The successful synthesis of complex molecules containing the this compound moiety hinges on a well-defined and strategically implemented protecting group strategy for the piperidine nitrogen. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the principle of orthogonality with the acid-sensitive THP ether. While Boc offers a convenient option, its deprotection requires careful optimization to avoid unwanted side reactions. For syntheses demanding high fidelity and chemoselectivity, the Cbz and Fmoc groups, with their fully orthogonal deprotection pathways via hydrogenolysis and base treatment, respectively, represent the most robust and reliable choices. By understanding the nuances of each protecting group and applying the detailed protocols provided, researchers can confidently navigate the synthetic challenges posed by this important structural motif.

G cluster_protection Protection cluster_protected Protected Intermediate cluster_deprotection Deprotection Start This compound Protect_Boc Boc₂O, Base Start->Protect_Boc Protect_Cbz Cbz-Cl, Base Start->Protect_Cbz Protect_Fmoc Fmoc-Cl, Base Start->Protect_Fmoc Protected_Boc N-Boc Protect_Boc->Protected_Boc Protected_Cbz N-Cbz Protect_Cbz->Protected_Cbz Protected_Fmoc N-Fmoc Protect_Fmoc->Protected_Fmoc Deprotect_Boc Mild Acid Protected_Boc->Deprotect_Boc Deprotect_Cbz H₂, Pd/C Protected_Cbz->Deprotect_Cbz Deprotect_Fmoc Piperidine/DMF Protected_Fmoc->Deprotect_Fmoc End Deprotected This compound Deprotect_Boc->End Deprotect_Cbz->End Deprotect_Fmoc->End

References

  • Journal of the Chemical Society, Perkin Transactions 1. Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine.
  • PubMed. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Benchchem. Technical Support Center: Stability and Use of Tetrahydropyran (THP)
  • Wikipedia. Tetrahydropyran.
  • YouTube. Protecting Groups for Amines.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Wikipedia. Protecting group.
  • PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • SciSpace.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • 4.5 Tetrahydropyranyl (THP)
  • Fisher Scientific. Amine Protection / Deprotection.
  • Organic Chemistry Portal. Amino Protecting Groups Stability.
  • Technical Disclosure Commons.
  • PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides.
  • Master Organic Chemistry.

Sources

Application Notes and Protocols for the Preparation of Pharmaceutical Salts of 4-(Oxan-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the strategic approach and practical methodologies for the preparation of pharmaceutical salts of 4-(Oxan-2-yl)piperidine, a heterocyclic moiety of significant interest in medicinal chemistry.[1][2] Recognizing that over half of all marketed drugs are administered as salts to optimize physicochemical and biopharmaceutical properties, this document provides an in-depth exploration of salt-former selection, experimental protocols for salt formation, and essential analytical techniques for characterization.[3][4] The protocols herein are designed to be robust and self-validating, emphasizing the causality behind experimental choices to empower researchers in their drug development endeavors.

Introduction: The Rationale for Salt Formation

The piperidine nucleus is a cornerstone in the design of numerous pharmaceuticals, valued for its presence in a wide array of biologically active compounds.[1][2] this compound, a specific derivative, presents a basic nitrogen center within the piperidine ring, making it an ideal candidate for salt formation.

The conversion of a free base, such as this compound, into a salt is a critical strategy in drug development to overcome suboptimal properties of the parent molecule.[3] The primary motivations for preparing pharmaceutical salts include:

  • Enhanced Solubility and Dissolution Rate: Salt formation can dramatically improve the aqueous solubility of a drug, which is often a rate-limiting step for absorption.[5][6]

  • Improved Stability: Salts can exhibit greater chemical and physical stability, leading to longer shelf-life and more reliable formulations.[7] Protonation of the amine in this compound can protect it from oxidative degradation.[7]

  • Modified Crystal Properties: Salt formation allows for the generation of crystalline materials with desirable properties such as a higher melting point, reduced hygroscopicity, and improved flowability, which are crucial for manufacturing solid dosage forms.[4][8]

  • Simplified Purification: Crystallization of a salt can be an effective final purification step, yielding a product with a reduced impurity profile.[7]

This guide will navigate the theoretical and practical aspects of selecting an appropriate counter-ion and developing a robust process for the preparation and characterization of a high-quality pharmaceutical salt of this compound.

Pre-synthesis Considerations and Synthesis of this compound Free Base

Prior to salt formation, a reliable synthesis of the this compound free base is required. While various synthetic routes to piperidine derivatives exist, a common approach involves the catalytic hydrogenation of the corresponding pyridine precursor.[1] Other methods include reductive amination and various cyclization strategies.[1] For the purpose of this guide, we will assume the availability of high-purity this compound.

Key Starting Material Attributes:

  • Purity: The free base should be of high purity (>98%) to avoid the incorporation of impurities into the final salt form.

  • Characterization: The structure and purity of the starting material must be unequivocally confirmed by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Strategic Salt Screening: The Art and Science of Counter-Ion Selection

The selection of an appropriate counter-ion is a multi-faceted process that balances scientific principles with the desired final product attributes.[3] A systematic salt screening process is crucial to identify the optimal salt form.[3][9]

Theoretical Foundation: The pKa Rule of Thumb

A fundamental principle governing stable salt formation is the difference in pKa between the drug and the counter-ion. For a basic drug like this compound, a stable salt is generally formed when the pKa of the conjugate acid of the base is at least 2-3 units higher than the pKa of the acidic counter-ion (ΔpKa > 2-3).[3] This ensures a high degree of proton transfer from the acid to the base.[3]

Counter-Ion Selection Criteria

The choice of counter-ions should be guided by several factors:[3][4]

  • Pharmaceutical Acceptability: The counter-ion must be non-toxic and approved for pharmaceutical use. A list of "Generally Regarded as Safe" (GRAS) counter-ions is a valuable resource.[4]

  • Physicochemical Properties: The counter-ion can significantly influence the properties of the resulting salt. For example, large, hydrophobic counter-ions may decrease aqueous solubility, while smaller, hydrophilic counter-ions may enhance it.

  • Desired Dosage Form: The intended route of administration and dosage form (e.g., oral solid, injectable) will influence the selection.

Table of Common Pharmaceutically Acceptable Acids

The following table summarizes a selection of common acids used for the formation of salts with basic active pharmaceutical ingredients (APIs).

Counter-Ion (Acid)pKaMolecular Weight ( g/mol )Potential Attributes of the Resulting Salt
Hydrochloric Acid-7.036.46Often forms crystalline, high-melting salts. Can be hygroscopic.
Sulfuric Acid-3.0, 1.9998.08Can form stable, crystalline salts. Divalent nature can lead to different stoichiometries.
Methanesulfonic Acid-1.996.11Good for forming stable, crystalline salts with good solubility.
Maleic Acid1.9, 6.07116.07Often used to improve solubility. Can form salts with different stoichiometries.
Fumaric Acid3.03, 4.44116.07Can form stable, non-hygroscopic salts.
Citric Acid3.13, 4.76, 6.40192.12Trivalent acid offering multiple salt formation possibilities. Good for solubility enhancement.
Tartaric Acid2.98, 4.34150.09Chiral counter-ion, which can be used for chiral resolution. Often forms crystalline salts.
Benzoic Acid4.2122.12Can form stable, crystalline salts. May decrease aqueous solubility.

Experimental Protocols for Salt Formation

The following protocols provide detailed, step-by-step methodologies for the preparation of a hydrochloride salt of this compound as a representative example. The principles can be adapted for other counter-ions.

General Workflow for Salt Formation

The overall process involves dissolving the free base and the selected acid in a suitable solvent system, followed by inducing crystallization and isolating the resulting salt.

Salt_Formation_Workflow Start Start: High-Purity This compound Free Base Dissolution Dissolution of Free Base and Acid in Solvent Start->Dissolution Crystallization Induce Crystallization (Cooling, Anti-solvent, Evaporation) Dissolution->Crystallization Isolation Isolation of Salt (Filtration) Crystallization->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying under Vacuum Washing->Drying Characterization Analytical Characterization (NMR, HPLC, DSC, XRPD) Drying->Characterization End End: Pure Crystalline Salt Characterization->End

Caption: General workflow for pharmaceutical salt preparation.

Protocol: Preparation of this compound Hydrochloride

Materials:

  • This compound (1.0 eq)

  • Hydrochloric acid (1.05 eq, e.g., 2M solution in diethyl ether or isopropanol)

  • Anhydrous isopropanol (IPA)

  • Anhydrous diethyl ether

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (e.g., 5.0 g) in anhydrous isopropanol (e.g., 50 mL) with stirring until a clear solution is obtained.

  • Acid Addition: Slowly add a 2M solution of hydrochloric acid in diethyl ether (1.05 equivalents) dropwise to the stirred solution at room temperature. The addition should be performed over 10-15 minutes.

    • Causality: A slight excess of the acid ensures complete protonation of the basic piperidine nitrogen. Slow addition helps to control the crystallization process and obtain well-formed crystals. Using a solution of HCl in an organic solvent prevents the introduction of water, which could lead to the formation of a hydrate.

  • Crystallization: Upon addition of the acid, a white precipitate should begin to form. Continue stirring the slurry at room temperature for 1-2 hours to allow for complete crystallization. For improved crystal size and purity, the mixture can be gently warmed to redissolve any initial precipitate and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold anhydrous diethyl ether (e.g., 2 x 10 mL) to remove any unreacted starting materials and residual solvent.

    • Causality: A cold, non-solubilizing solvent is used for washing to minimize loss of the desired salt product.

  • Drying: Dry the crystalline solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Comprehensive Analytical Characterization

Thorough characterization is essential to confirm the formation of the desired salt, determine its purity, and assess its solid-state properties.[10]

Confirmation of Salt Formation and Purity
Analytical TechniquePurposeExpected Outcome for this compound HCl
¹H NMR Structural confirmation and determination of stoichiometry.Chemical shifts of protons adjacent to the piperidine nitrogen will be significantly downfield compared to the free base due to protonation. Integration of the counter-ion signal (if applicable) relative to the API signals can confirm stoichiometry.
HPLC Purity assessment.A single major peak corresponding to the this compound cation.
Ion Chromatography Quantification of the counter-ion.[11][12]Confirms the molar ratio of the chloride counter-ion to the API.
Elemental Analysis Determination of elemental composition.The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values for the hydrochloride salt.
Solid-State Characterization

The solid-state properties of the salt are critical for formulation development.

Analytical TechniquePurposeKey Information Gained
X-Ray Powder Diffraction (XRPD) Identification of the crystalline form and assessment of polymorphism.[13]A unique diffraction pattern confirms the crystalline nature of the salt and can be used to identify different polymorphic forms.
Differential Scanning Calorimetry (DSC) Determination of melting point and thermal events.[4]A sharp endotherm indicates a crystalline material with a defined melting point. Can also reveal polymorphic transitions, desolvation, or decomposition.[4][14]
Thermogravimetric Analysis (TGA) Assessment of thermal stability and presence of solvates/hydrates.Measures weight loss as a function of temperature. A significant weight loss before the melting point may indicate the presence of a solvate or hydrate.
Dynamic Vapor Sorption (DVS) Evaluation of hygroscopicity.[3]Measures the uptake of water by the solid at different relative humidities, providing insight into its physical stability under various storage conditions.
Solubility Studies Determination of aqueous solubility.The solubility of the salt in water and relevant biorelevant media is a critical parameter for predicting in vivo performance.

Troubleshooting and Optimization

  • Oil Formation Instead of Crystallization: If an oil precipitates instead of a solid, try using a different solvent system, slowing down the rate of acid addition, or seeding the solution with a small crystal of the desired salt.

  • Poor Crystal Quality: To improve crystal size and morphology, consider techniques such as slow cooling crystallization, vapor diffusion, or slurry crystallization in an appropriate solvent system.

  • Hygroscopicity Issues: If a salt is found to be excessively hygroscopic, screening for other counter-ions that tend to form less hygroscopic salts (e.g., fumarate, tosylate) is recommended.

Conclusion

The preparation of pharmaceutical salts is a cornerstone of modern drug development, offering a powerful means to optimize the properties of an active pharmaceutical ingredient.[3][5] The systematic approach outlined in these application notes, from rational counter-ion selection to detailed experimental protocols and comprehensive analytical characterization, provides a robust framework for researchers working with this compound and other basic drug candidates. By understanding the scientific principles behind each step, scientists can efficiently and effectively develop high-quality, stable, and manufacturable pharmaceutical salts.

References

  • Piperidine Synthesis. - DTIC. (2025).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules.
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules.
  • Salt Selection in Drug Development. (2012). Pharmaceutical Technology.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). Pharmaceutics.
  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010). CHIMIA International Journal for Chemistry.
  • Scheme 1. General strategy for the synthesis of piperidine derivatives... - ResearchGate. (n.d.).
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2010). Heart.
  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009). American Pharmaceutical Review.
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). European Journal of Pharmaceutical Sciences.
  • Salt screening - CRYSFORMA. (n.d.).
  • Synthesis of 1,2,3,4-tetrahydropyridines - Organic Chemistry Portal. (n.d.).
  • Key Analytical Techniques for Pharmaceutical Discovery and Formulation - TA Instruments. (n.d.).
  • Naming of Drug Products Containing Salt Drug Substances | FDA. (2015).
  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC - NIH. (2025).
  • Piperidine - Wikipedia. (n.d.).
  • Guidance for Implementation and Exceptions: The Monograph Naming Policy for Salt Drug Substances in Drug Products and Compounded Preparations in - US Pharmacopeia (USP). (2019).
  • Determination of Inorganic Counterions in Pharmaceutical Drugs Using Capillary IC. (n.d.).
  • Characterisation of salts of drug substances | Request PDF - ResearchGate. (2025).
  • (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES - ResearchGate. (n.d.).
  • Golden rules for designing a salt screening strategy for insoluble molecules - Onyx Scientific. (n.d.).
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC. (2019). Pharmaceutics.
  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - NIH. (2012). Journal of the American Chemical Society.
  • Crystals and Crystallization in Drug Delivery Design - ACS Publications. (2021). Molecular Pharmaceutics.
  • US3426028A - Piperidine derivatives and their salts - Google Patents. (1969).
  • Quality Control Methodologies for Pharmaceutical Counterions - LCGC International. (2014).
  • Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. (2018). Pharmaceutics.
  • Guidance for Industry - Naming of Drug Products Containing Salt Drug Substances - Regulations.gov. (n.d.).
  • Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. (2017). Advanced Drug Delivery Reviews.
  • Physiochemical assessment of pharmaceutical salt forms. (2024).
  • Simultaneous quantification of commonly used counter ions in peptides and active pharmaceutical ingredients by mixed mode chromatography and. (n.d.).
  • A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso - Crystal Pharmatech. (n.d.).
  • Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts | Request PDF. (2025).
  • Piperidine derivatives, their preparation, and their use as medicaments - European Patent Office - Googleapis.com. (n.d.).

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 4-(Oxan-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Reaction Yields & Troubleshooting Audience: Medicinal Chemists, Process Chemists Support Level: Tier 3 (Advanced Technical)[1]

Executive Summary & Route Analysis

The synthesis of 4-(oxan-2-yl)piperidine (also known as 4-(tetrahydro-2H-pyran-2-yl)piperidine) often suffers from low yields due to two specific bottlenecks: the stability of the secondary organometallic intermediate and the stereoelectronic requirements of the reductive cyclization.[1][2]

This guide focuses on the most robust synthetic pathway: Nucleophilic addition of metallated piperidine to


-valerolactone followed by Lewis Acid-mediated reductive cyclization. [1][2]
The Validated Pathway
  • Metallation: Conversion of N-protected-4-halopiperidine to the Grignard or Organolithium species.[1][2]

  • Addition: Attack on

    
    -valerolactone to form the hemiacetal (lactol).
    
  • Reduction: Deoxygenation of the hemiacetal using Triethylsilane (

    
    ) and a Lewis/Brønsted acid to close the pyran ring.[1]
    

Critical Troubleshooting (Q&A Format)

Module A: The Organometallic Coupling (C-C Bond Formation)

User Question: My Grignard formation with N-Boc-4-bromopiperidine is stalling. I see mostly starting material or the protonated byproduct (piperidine) after quenching.[1] How do I drive conversion?

Technical Diagnosis: Secondary alkyl halides on piperidine rings are notoriously sluggish in Grignard formation due to steric hindrance and the inductive effect of the carbamate.[1] The "protonated byproduct" indicates moisture contamination or radical abstraction from the solvent.[1]

Corrective Protocol: Do not rely on standard Mg turnings. Switch to Turbo-Grignard (iPrMgCl·LiCl) for a halogen-metal exchange, which is faster and cleaner than direct insertion.[1][2]

  • Step 1: Dissolve N-Boc-4-iodopiperidine (iodide is superior to bromide here) in anhydrous THF at -20°C.

  • Step 2: Add iPrMgCl[1][2]·LiCl (1.1 equiv) dropwise.[1]

  • Step 3: Stir for 1 hour. The LiCl breaks up polymeric aggregates, increasing the kinetic reactivity of the magnesiate.[1]

  • Step 4: Cannulate this solution into the solution of

    
    -valerolactone (inverse addition) at -78°C to prevent double-addition (which leads to the open-chain diol).
    

User Question: I obtained the intermediate, but it looks like a mixture of ketone and lactol on NMR. Is my reaction incomplete?

Technical Insight: This is chemically normal.[1][2] The addition product exists in a dynamic equilibrium between the open-chain hydroxy-ketone and the cyclic hemiacetal (lactol) .[1][2]

  • Do not attempt to separate them.

  • Both tautomers converge to the same oxocarbenium ion in the next acidic reduction step.[1]

  • Action: Evaporate the solvent and proceed directly to the reduction step.

Module B: Reductive Cyclization (The Yield Killer)

User Question: I used TFA and Triethylsilane (


) to reduce the hemiacetal. The reaction worked, but I lost my Boc protecting group. How do I prevent this?

Technical Diagnosis: Trifluoroacetic acid (TFA) is a strong Brønsted acid that cleaves Boc groups rapidly, even at 0°C. While TFA/Et3SiH is the "gold standard" for ionic hydrogenation, it is incompatible with acid-labile protecting groups.[1][2]

The Solution Matrix:

Desired OutcomeReagent SystemConditionsMechanism Note
Product as Free Amine TFA (5 equiv) +

(3 equiv)
0°C

RT
Simultaneous reduction and deprotection.[1][2] High yield.
Product as N-Boc

(2 equiv) +

(3 equiv)
-78°C

-20°C
Lewis acid activates the lactol oxygen without cleaving the carbamate.[1][2]
Product as N-Boc (Alt) TMSOTf (cat.) +

-78°CMilder silyl-Lewis acid catalysis.

User Question: My yield is 40%. I see a major side product that looks like an open-chain alcohol.[1][2] What happened?

Technical Diagnosis: This is "Over-Reduction" or "Ring Opening."[1][2] If the oxocarbenium ion is not formed rapidly, the silane can reduce the ketone tautomer to a diol, or the Lewis acid can trigger ring-opening elimination.[1]

Optimization Protocol:

  • Order of Addition: Dissolve the hemiacetal and

    
     in DCM first.
    
  • Trigger: Add the Acid (

    
     or TFA) last and slowly at low temperature.
    
  • Rationale: This ensures that as soon as the hydroxyl group is protonated/activated, a hydride source (

    
    ) is immediately available to trap the oxocarbenium ion, preventing ring-opening side reactions.[1]
    

Visualizing the Mechanism & Troubleshooting Logic

The following diagram illustrates the critical decision pathways for the reductive cyclization step, which is the primary source of yield variation.

G Start Intermediate: Hemiacetal / Hydroxy-Ketone Choice Is N-Boc retention required? Start->Choice RouteA Route A: Acidic Deprotection Reagents: Et3SiH + TFA Choice->RouteA No (Remove Boc) RouteB Route B: Lewis Acid Preservation Reagents: Et3SiH + BF3·OEt2 Choice->RouteB Yes (Keep Boc) MechA Mechanism: 1. Protonation of OH 2. Loss of H2O -> Oxocarbenium 3. Hydride transfer from Silane 4. Boc Cleavage by TFA RouteA->MechA MechB Mechanism: 1. Complexation of OH by BF3 2. Formation of Oxocarbenium 3. Hydride transfer from Silane 4. Boc remains intact RouteB->MechB ResultA Product: this compound (Free Amine salt) MechA->ResultA ResultB Product: N-Boc-4-(Oxan-2-yl)piperidine MechB->ResultB

Caption: Decision matrix for the reductive cyclization step. Choosing the correct acid source determines whether the N-protecting group is retained.[1][2]

Experimental Protocol: The "Self-Validating" Method

This protocol uses the Turbo-Grignard and BF3-mediated reduction to maximize yield and retain the Boc group.[1][2]

Step 1: Preparation of the Hemiacetal[1]
  • Reagents: N-Boc-4-iodopiperidine (10 mmol), iPrMgCl·LiCl (1.3M in THF, 11 mmol),

    
    -valerolactone (12 mmol).[1][2]
    
  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Exchange: Cool iodide/THF solution to -20°C. Add iPrMgCl·LiCl dropwise.[1][2] Stir 1h. ( Validation: Aliquot quenched with

    
     should show >95% deuterium incorporation by NMR).
    
  • Addition: Cool reaction to -78°C. Add

    
    -valerolactone (neat or in THF) slowly. Stir 2h at -78°C, then warm to 0°C.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2][3] The crude oil contains the hemiacetal.[1]
    
Step 2: Ionic Hydrogenation (The Critical Step)
  • Reagents: Crude Hemiacetal, Triethylsilane (30 mmol, 3 equiv),

    
     (20 mmol, 2 equiv), dry DCM (0.1 M concentration).
    
  • Process:

    • Dissolve Hemiacetal and

      
       in DCM. Cool to -78°C .[1][2]
      
    • Add

      
       dropwise over 20 minutes.[1][2]
      
    • CRITICAL: Allow to warm strictly to -20°C (do not exceed 0°C). Stir until TLC indicates consumption of the polar hemiacetal spot.[1]

  • Quench: Pour into ice-cold saturated

    
     with vigorous stirring.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is usually a clear oil.[1]

References

  • Knochel, P., et al. (2004).[1] Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction.[1][2] Angewandte Chemie International Edition.[1][2][4] Link[1]

    • Cited for: Use of iPrMgCl[1][2]·LiCl (Turbo Grignard) to generate the piperidine metallo-species.[1][2]

  • Carey, F. A., & Tremper, H. S. (1971).[1] Carbonium ion-silane reductions.[1][2][5] Reaction of oxocarbenium ions with organosilanes. Journal of the American Chemical Society.[1] Link[1]

    • Cited for: Mechanistic foundation of the silane reduction of hemiacetals.[1]

  • Kuduk, S. D., et al. (2010).[1] Synthesis of 4-(Tetrahydro-2H-pyran-2-yl)piperidine derivatives. Tetrahedron Letters.[1][2] Link[1]

    • Cited for: Specific application of Et3SiH/TFA reduction for pyran-piperidine scaffolds.[1][2]

  • Patent US20050182096A1. (2005).[1] Piperidine derivatives as MCH antagonists.[1][2] Google Patents.[1][2] Link

    • Cited for: Industrial scale-up conditions for the Grignard addition to lactones.[1][2]

Sources

Technical Support Center: Purification of 4-(Oxan-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

You are likely working with 4-(oxan-2-yl)piperidine (also known as 4-(tetrahydro-2H-pyran-2-yl)piperidine), a secondary amine scaffold often synthesized via the catalytic hydrogenation of pyridine-pyran precursors.

This molecule presents a specific set of purification challenges due to its high basicity (pKa ~11) , polarity , and potential for metal catalyst contamination . This guide addresses these issues directly through troubleshooting workflows and optimized protocols.

Part 1: Diagnostic & Decision Matrix

Before proceeding, identify your primary failure mode. Use the decision tree below to select the correct workflow.

Purification_Decision_Tree Start Start: What is the issue? Issue1 Low Purity / Mixture of Products Start->Issue1 Issue2 Product is an Oil (Hard to Handle) Start->Issue2 Issue3 Colored Impurities / Metal Residue Start->Issue3 Action1 Go to Protocol A: Acid-Base Extraction Issue1->Action1 Gross impurities Action2 Go to Protocol B: Chromatography w/ Modifiers Issue1->Action2 Close eluting spots Action3 Go to Protocol C: Salt Formation Issue2->Action3 Need solid form Action4 Go to Protocol D: Metal Scavenging Issue3->Action4 Pd/Rh/Pt removal

Figure 1: Diagnostic workflow for selecting the appropriate purification strategy based on the observed experimental issue.

Part 2: Troubleshooting Guides & FAQs
Category A: Acid-Base Extraction (The "Workhorse" Method)

Q: I performed a standard aqueous workup, but my yield is near zero. Where is my product?

A: You likely lost the product to the aqueous layer due to insufficient basification.

  • The Science: Piperidines are strong bases (pKa

    
     11). At neutral or even slightly basic pH (pH 8-9), a significant portion of the molecule remains protonated (ammonium form), making it water-soluble.
    
  • The Fix: You must adjust the aqueous phase to pH > 12 to ensure the amine is fully deprotonated (free base) and lipophilic.

  • Protocol:

    • Cool the aqueous mixture to 0°C.

    • Add 6N NaOH dropwise until pH paper indicates pH 12-14.

    • Extract with DCM/Isopropanol (3:1) . The addition of isopropanol helps extract polar amines that might otherwise stay in the water.

Q: I have a persistent emulsion during extraction.

A: The amphiphilic nature of the piperidine-oxane structure (polar head, lipophilic tail) acts like a surfactant.

  • The Fix:

    • Filter: Pass the biphasic mixture through a pad of Celite to remove fine particulates that stabilize the emulsion.

    • Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic product out of the water phase.

Category B: Chromatography (Silica Gel Issues)

Q: My product streaks/tails across the TLC plate and column. I cannot separate it from impurities.

A: This is the classic "Amine Effect."

  • The Mechanism: Silica gel is slightly acidic (silanol groups, Si-OH). The basic nitrogen of the piperidine interacts strongly with these silanols via hydrogen bonding and ionic interactions, causing peak broadening (tailing) and irreversible adsorption.

  • The Fix: You must block the silanol sites using a competitive base in the mobile phase.

Visualization: The Amine Effect & Solution

Amine_Tailing cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Silica1 Silica Surface (Si-OH) Interaction Strong H-Bonding (Tailing/Sticking) Silica1->Interaction Piperidine1 Piperidine Product (Basic N) Interaction->Piperidine1 Silica2 Silica Surface (Si-OH) TEA Triethylamine (Sacrificial Base) Silica2->TEA Blocks Sites Piperidine2 Piperidine Product (Free flowing)

Figure 2: Mechanism of amine tailing on silica gel and the blocking effect of Triethylamine (TEA).

Optimized Mobile Phase Protocol:

  • Pre-treat Silica: Slurry your silica gel in Hexane containing 1% Triethylamine (TEA) before packing the column.

  • Eluent: Use a gradient of DCM : Methanol : NH4OH (e.g., 95:5:0.5 to 90:10:1).

    • Note: The NH4OH (ammonium hydroxide) is often superior to TEA for mass spectrometry (LC-MS) applications as it is volatile and doesn't suppress ionization as badly as TEA.

Category C: Metal Scavenging (Post-Hydrogenation)

Q: The product is dark/colored after hydrogenation, and NMR shows broad lines.

A: This indicates residual paramagnetic metal species (Rh, Pd, or Pt) leaching into the amine.

  • The Science: Amines are excellent ligands for transition metals. Simple filtration removes the bulk catalyst (e.g., Pd/C), but soluble metal-amine complexes pass through.

  • The Fix: Chemical scavenging.

  • Protocol:

    • Dissolve the crude oil in THF or Methanol.

    • Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea based scavengers) at 10 wt% relative to the substrate.

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45 µm PTFE filter. The metal remains bound to the solid scavenger.

Part 3: Quantitative Data & Salt Formation

If the free base is an oil (common for this scaffold), converting it to a salt is the best way to ensure high purity and stability.

Table 1: Salt Selection Guide for this compound

Salt TypeReagentSolvent SystemOutcomeNotes
Hydrochloride 4M HCl in DioxaneEt2O / EtOHWhite SolidHygroscopic; good for water solubility.
Oxalate Oxalic AcidAcetone / MeOHCrystalline SolidExcellent for purification; often non-hygroscopic.
Fumarate Fumaric AcidIPA / MeOHSolidPharmaceutically acceptable; moderate solubility.
Tartrate L- or D-Tartaric AcidEtOH / H2OSolidCrucial for separating enantiomers if the oxane C2 is racemic.

Step-by-Step Crystallization Protocol (Oxalate Salt):

  • Dissolve 1.0 g of free base oil in 5 mL of acetone.

  • Dissolve 1.0 eq of oxalic acid in 2 mL of warm methanol.

  • Add the acid solution dropwise to the amine solution with vigorous stirring.

  • A white precipitate should form immediately.

  • Troubleshooting: If no solid forms, add diethyl ether (antisolvent) dropwise until cloudy, then store at -20°C overnight.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general purification strategies of amines).

  • Restek Corporation. (2023). LC Troubleshooting: Tailing Peaks for Basic Compounds. (Technical note on silanol interactions).

  • SiliCycle Inc. (2023). Metal Scavenging Solutions for Pharmaceutical Synthesis. (Guide on removing Pd/Rh from amines).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for amine basicity and extraction pH).

Sources

Technical Support Center: Handling 4-(Oxan-2-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Best Practices for Storage, Handling, and Troubleshooting Hygroscopic Amine Salts Compound: 4-(Oxan-2-yl)piperidine hydrochloride (CAS: 426828-34-4 / related analogs) Chemical Nature: Secondary amine hydrochloride salt with a saturated oxygen heterocycle (Tetrahydropyran).

Introduction: The "Invisible Impurity"

As researchers, we often obsess over purity percentages on a CoA (Certificate of Analysis). However, with hygroscopic salts like This compound hydrochloride , the purity on the bottle is only valid the moment the seal is broken.

This compound features a piperidine ring—a secondary amine—stabilized as a hydrochloride salt. While the salt formation improves shelf stability and crystallinity, the chloride anion is notoriously hygroscopic. It aggressively scavenges atmospheric moisture, forming a hydrate or deliquescent gum.

The Consequence: If your salt has absorbed 15% water by weight, you are under-dosing your reaction by 15%. In precise couplings (e.g., Buchwald-Hartwig, SNAr), this stoichiometric imbalance leads to unreacted electrophiles, difficult purifications, and "unexplainable" yield losses.

This guide provides the protocols to neutralize this variable.

Module 1: Storage & Inventory (The First Line of Defense)

Q: My white powder has turned into a sticky gum. Is it degraded? A: Likely not degraded, but physically altered. The tetrahydropyran (oxane) ring attached to the piperidine is a C-linked ether. Unlike O-linked THP protecting groups, this ring is chemically stable to the acidic HCl environment. The "gum" is simply the salt dissolving in absorbed atmospheric water (deliquescence).

Corrective Action:

  • Do not discard. The chemical integrity is likely intact.

  • Dry it (See Module 3) before use.

  • Future Storage:

    • Primary: Tightly capped amber glass vial.

    • Secondary: Heat-sealed aluminized Mylar bag or a desiccator cabinet with active silica gel or

      
      .
      
    • Temperature: Ambient is usually acceptable, but

      
       reduces the rate of moisture uptake (kinetic slowing).
      

Module 2: Weighing & Handling (The Critical Transfer)

Q: How do I weigh this without it gaining weight on the balance? A: Speed or Isolation. You are fighting a race against Fickian diffusion. The moment the vial opens, water enters.

Protocol A: The "Speed Weighing" (Benchtop)

Suitable for: Rough stoichiometry (excess reagent used).

  • Tare your receiving flask (containing solvent if possible) before opening the reagent bottle.

  • Open reagent, dispense rapidly, close immediately.

  • Do not return excess solid to the stock bottle.

Protocol B: The "Difference" Method (Precision)

Suitable for: 1:1 Stoichiometry.

  • Dry a capped vial and weigh it empty (

    
    ).
    
  • Add approximate amount of salt quickly and cap. Weigh (

    
    ).
    
  • Calculate mass:

    
    .
    
  • Dissolve the salt inside the weighing vial with anhydrous solvent (e.g., DMF, MeOH).

  • Transfer the solution to your reaction vessel via syringe. Rinse the vial twice to ensure quantitative transfer.

Protocol C: The Inert Loop (Gold Standard)

Suitable for: GMP, scale-up, or catalytic sensitive reactions. Use a glovebox or glovebag under


 or Ar.
Visualization: Handling Decision Logic

HandlingLogic cluster_legend Recommended Path Start Start: Weighing this compound HCl Stoich Is Stoichiometry Critical? (e.g., 1.0 equiv vs 1.0 equiv) Start->Stoich Env Is an Inert Atmosphere Available? Stoich->Env Yes (Precise) MethodA Method A: Speed Weighing (Accept 5-10% excess) Stoich->MethodA No (Excess allowed) MethodB Method B: Difference Weighing (Dissolve & Transfer) Env->MethodB No MethodC Method C: Glovebox/Bag (Absolute Precision) Env->MethodC Yes

Caption: Decision tree for selecting the appropriate weighing protocol based on stoichiometric requirements and available equipment.

Module 3: Remediation (Drying Protocols)

Q: I suspect my batch is wet. How do I dry it without decomposing it? A: Use Vacuum Desiccation or Azeotropic Distillation.

Method 1: Vacuum Oven (Physical Drying)

Best for: Bulk powder remediation.

  • Container: Place the salt in a wide-mouth vial or crystallization dish (maximize surface area).

  • Desiccant: Place a separate tray of Phosphorus Pentoxide (

    
    ) or activated molecular sieves in the oven.
    
  • Conditions:

    • Pressure: < 5 mbar (High Vacuum).

    • Temperature:

      
      . (Note: While the salt is stable, avoid 
      
      
      
      to prevent any potential acid-catalyzed cleavage of the ether if trace moisture creates localized "hot spots" of acidity).
  • Duration: 12–24 hours.

Method 2: Azeotropic Distillation (Chemical Drying)

Best for: Immediate use in reaction. If you are running a reaction in toluene or a compatible solvent, you don't need dry powder; you need a dry system.

  • Dissolve/suspend the wet salt in Toluene (or Benzene/Cyclohexane).

  • Connect a Dean-Stark trap or simply rotovap the solvent down.[1]

  • The water will co-distill with the solvent (Azeotrope).[2]

  • Redissolve the residue in your reaction solvent (e.g., DMF, DMSO) and proceed.

Comparative Data: Drying Efficiency

MethodWater Removal EfficiencyRisk of degradationTime Required
High Vac (

)
Moderate (Surface water only)Low24 hrs
High Vac +

(

)
High (Removes hydrates)Low12 hrs
Azeotrope (Toluene) Very High (Systemic drying)Low-Medium (Thermal stress)1-2 hrs
Oven (

, Atm)
Poor (Re-absorbs on cooling)Medium2 hrs

Module 4: Reaction Troubleshooting

Q: My Buchwald-Hartwig coupling failed. Was it the water? A: It is a primary suspect.

In Palladium-catalyzed aminations, water causes two specific failure modes:

  • Catalyst Poisoning: Water can displace ligands or hydrolyze sensitive precatalysts (though modern generations like BrettPhos are more robust).

  • Base Consumption: You are likely using bases like

    
     or 
    
    
    
    .
    • 
      .
      
    • Hydroxide is a poor base for the catalytic cycle and can hydrolyze your electrophile.

The "Free Base" Trap: Users often try to "free base" the HCl salt using aqueous extraction (


) to get the oil.
  • Risk: The free amine this compound is an oil and is also hygroscopic. It is harder to dry than the solid salt.

  • Recommendation: Use the HCl salt directly in the coupling and add one extra equivalent of base to neutralize the HCl in situ.

Workflow: Handling "Wet" Salts in Catalysis

ReactionWorkflow Salt Wet Salt (Piperidine HCl) Azeotrope Azeotropic Drying (Toluene strip) Salt->Azeotrope Remove H2O Solvent Add Anhydrous Solvent (e.g., Dioxane) Azeotrope->Solvent Base Add Base (Extra Equiv.) (Neutralize HCl) Solvent->Base Catalyst Add Catalyst/Ligand (Last Step) Base->Catalyst Inert Atm Reaction Reaction Success Catalyst->Reaction

Caption: Optimized workflow for utilizing hygroscopic amine salts in transition-metal catalyzed cross-couplings.

FAQ: Analytical Verification

Q: How do I know how much water is actually in there? A: Karl Fischer (KF) Titration is the only accurate method.

  • Challenge: Amines can shift the pH of the KF reagent, causing side reactions (fading endpoints).[3]

  • Solution: Use a Buffered KF Solvent (containing benzoic acid or salicylic acid) to neutralize the amine during analysis.[3]

  • Alternative: If KF is unavailable, run a quantitative NMR (qNMR) in

    
    . Look for the 
    
    
    
    peak at ~3.3 ppm. Compare the integral of the water peak to the single proton at the piperidine 4-position.

References

  • Hygroscopic Salt Handling

    • Source: "Strategies for Handling Hygroscopic Compounds in Organic Synthesis." Common Organic Chemistry.
    • Context: General protocols for weighing and transferring deliquescent salts.
    • Link:

  • Buchwald-Hartwig Sensitivity

    • Source: Dallas, A. S., & Gothelf, K. V. (2005).[4] "Effect of water on the palladium-catalyzed amidation of aryl bromides." Journal of Organic Chemistry.

    • Context: Mechanistic insight into how water impacts Pd-catalyzed amin
    • Link: [J. Org.[4][5] Chem. 2005, 70, 8, 3321–3323]([Link]4]

  • Karl Fischer for Amines

    • Source: "Determination of Water Content in Amines." Sigma-Aldrich Technical Bulletin.
    • Context: Specific buffering protocols for titrating basic amines to prevent side reactions.[6]

    • Link:

  • Compound Data

    • Source: PubChem Compound Summary for CID 71309322 (4-(Tetrahydro-2H-pyran-2-yl)piperidine).
    • Context: Chemical structure and physical property verification.[1][7][8][9]

    • Link:

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of 4-(Oxan-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR signature for 4-(Oxan-2-yl)piperidine (also known as 4-(tetrahydro-2H-pyran-2-yl)piperidine). As a scaffold bridging two saturated heterocycles—a piperidine amine and an oxane ether—this molecule presents specific stereochemical challenges.

This document objectively compares the spectral resolution of this compound in Chloroform-d (


)  versus Dimethyl Sulfoxide-

(DMSO-

)
and delineates the diagnostic peaks required to distinguish the 2-yl isomer from its symmetric 4-yl regioisomer.

Structural Analysis & Conformational Dynamics

To accurately assign peaks, one must understand the solution-state behavior of the molecule.

  • Ring Conformation: Both the piperidine and oxane rings predominantly exist in chair conformations.

  • Steric Preference: The bulky piperidinyl group at the oxane C2 position will preferentially adopt the equatorial orientation to minimize 1,3-diaxial interactions.

  • Chirality: The C2 position of the oxane ring is a chiral center (

    
    ). However, unless the piperidine nitrogen is substituted with a chiral group, the molecule is a racemate with identical NMR signals for enantiomers in achiral solvents.
    

Experimental Protocol

For reproducible data, follow this standardized acquisition protocol.

Sample Preparation[1][2][3][4]
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (common in hydrochloride salt neutralization) which cause line broadening.

  • Reference: Use internal TMS (0.00 ppm) or residual solvent peaks (

    
    : 7.26 ppm; DMSO-
    
    
    
    : 2.50 ppm).
Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the distinct oxane H2).
    
  • Scans (NS): 16–32 (sufficient for >5 mg sample).

  • Temperature: 298 K (25 °C). Note: If broad peaks appear for the piperidine ring, elevate to 323 K to accelerate ring flipping.

Comparative Analysis: Solvent System Selection

The choice of solvent drastically alters the spectral topology of this compound.

Comparison A: vs. DMSO-
FeatureChloroform-d (

)
DMSO-

Amine Proton (NH) Poor. Often invisible or a very broad, wandering singlet at 1.5–2.0 ppm due to exchange.Excellent. Distinct broad singlet/triplet at 8.0–9.0 ppm (if salt) or ~2.0 ppm (free base), often showing coupling to adjacent

.
Oxane H2 (Diagnostic) ** crowded.** Often overlaps with piperidine equatorial protons (~3.0–3.2 ppm).Resolved. The polarity of DMSO often shifts the ether

-proton downfield, separating it from the amine backbone.
Solubility Good for free base; poor for HCl salts.Universal solubility for free bases and salts.
Water Peak Distinct singlet (~1.56 ppm).Variable broad peak (3.33 ppm) that can obscure oxane H6 signals.

Recommendation: Use


  for routine purity checks of the free base. Use DMSO-

if characterization of the NH proton is required or if analyzing the hydrochloride salt.

Comparative Analysis: Regioisomer Distinction

A common synthetic challenge is distinguishing the 2-yl isomer from the 4-yl isomer.

Comparison B: 4-(Oxan-2-yl) vs. 4-(Oxan-4-yl)
Diagnostic Signal4-(Oxan-2 -yl)piperidine (Target)4-(Oxan-4 -yl)piperidine (Isomer)
Symmetry Asymmetric. The oxane ring has distinct chemical environments for C2, C3, C4, C5, C6.Symmetric. The oxane ring has a plane of symmetry through C1-C4. C2/C6 are equivalent; C3/C5 are equivalent.

-Ether Proton
1H (ddd) at ~3.0–3.2 ppm. (The single H at C2).None. The connection point is C4; no

-proton exists at the linkage site.
Oxane H6 (

-O)
2H (multiplet). Distinct ABX or complex pattern.4H (multiplet). The C2 and C6 protons appear as a chemically equivalent set (typically ~3.9 ppm eq / ~3.3 ppm ax).

Detailed Peak Assignment (Free Base in )

Note: Chemical shifts (


) are estimates based on substituent chemical shift increments for saturated heterocycles.
AssignmentPosition

(ppm)
MultiplicityIntegralMechanistic Insight
Oxane H6 (eq)

3.95 – 4.05ddd1HDeshielded by adjacent Oxygen; equatorial geometry.
Oxane H6 (ax)

3.35 – 3.45td1HDeshielded by Oxygen; axial coupling (

Hz).
Oxane H2

3.05 – 3.15 ddd1HKey Diagnostic.

-to-Oxygen. Doublet of doublets due to coupling with

and Pip-

.
Pip H2/H6 (eq)

3.05 – 3.15m2H

-to-Nitrogen. Often overlaps with Oxane H2.
Pip H2/H6 (ax)

2.55 – 2.65td2H

-to-Nitrogen. Upfield due to axial shielding.
Pip NH

1.80 – 2.20br s1HExchangeable. Shift varies with concentration/water.
Pip H4

1.40 – 1.60m1HBridgehead proton. Shielded.
Oxane/Pip

Bulk1.20 – 1.80m6HRemaining methylene protons (

). Complex envelope.

Logical Assignment Workflow (Visualization)

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.

NMR_Assignment_Flow Sample Purified Sample (Free Base) Solvent Solvent Selection (CDCl3 vs DMSO-d6) Sample->Solvent Spec1D 1H NMR Spectrum (1D) Solvent->Spec1D CheckH2 Identify Oxane H2 (~3.1 ppm, ddd) Spec1D->CheckH2 Look for single alpha-O CH CheckSym Check Symmetry (Oxane H2/H6 Integration) CheckH2->CheckSym Isomer2 Confirm 2-yl Isomer (Asymmetric) CheckSym->Isomer2 1H (H2) : 2H (H6) ratio Isomer4 Reject (Likely 4-yl Isomer) (Symmetric H2/H6) CheckSym->Isomer4 No H2 signal / 4H (H2/H6) COSY COSY Correlation (H2' <-> H3' & H2' <-> Pip-H4) Isomer2->COSY Verify Connectivity HSQC HSQC Editing (Confirm CH vs CH2) COSY->HSQC Validate Carbon Count

Caption: Decision tree for distinguishing this compound from regioisomers using 1D and 2D NMR logic.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." The Journal of Organic Chemistry.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

HPLC method development for purity analysis of 4-(Oxan-2-yl)piperidine

[9][10]

Troubleshooting & Optimization

  • Issue: High Background Noise.

    • Cause: Impure mobile phase solvents. CAD is extremely sensitive to non-volatile residue in solvents.

    • Fix: Use only LC-MS grade solvents and fresh Milli-Q water.

  • Issue: Peak Tailing (even with CSH).

    • Cause: Column overloading.[10]

    • Fix: Reduce injection volume to 2-5 µL or dilute sample. Amines overload easily.

  • Issue: Non-Linear Response.

    • Cause: CAD response is curvilinear at high concentrations.

    • Fix: Use a quadratic calibration curve or keep concentrations within a narrow range (e.g., 0.01 - 0.1 mg/mL).

References

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Journal of Chromatography A. Link

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Overloading Behavior of Basic Compounds on Charged Surface Hybrid (CSH) Stationary Phases. Journal of Chromatography A. Link

  • Dolan, J. W. (2002). Peak Tailing and Resolution. LCGC North America. Link

  • PubChem. (2023).[11] Compound Summary: Piperidine.[2][6][][8][12] National Library of Medicine. Link

Comparative Guide: Chiral HPLC Separation of 4-(Oxan-2-yl)piperidine Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 4-(Oxan-2-yl)piperidine presents a dual analytical challenge: it is a secondary amine (strongly basic, prone to peak tailing) and it is non-chromophoric (lacking aromatic systems for standard UV detection). Standard generic gradients often fail, yielding broad, undetected peaks.

The Solution: This guide details the separation strategy focusing on Immobilized Polysaccharide Phases (Chiralpak IA/IC) versus Coated Phases (AD-H/OD-H), emphasizing the critical role of mobile phase basicity and detection alternatives (ELSD/CAD vs. Derivatization).

Part 1: Structural Analysis & Separation Strategy

The Molecule
  • Core Structure: A piperidine ring attached to a tetrahydropyran (oxane) ring.

  • Chirality: The chiral center resides at the C2 position of the oxane ring.

  • Physicochemical Constraints:

    • Basicity (

      
      ):  The secondary amine interacts strongly with residual silanols on the silica support, requiring aggressive masking.
      
    • UV Transparency: Significant absorbance is only possible <205 nm. Standard UV (254 nm) is useless.

The "Invisible Amine" Decision Matrix

Before selecting a column, you must decide on the detection strategy. This dictates the mobile phase.

DetectionStrategy Start Start: this compound Decision Is UV Detection Mandatory? Start->Decision Yes Yes (UV Required) Decision->Yes Standard HPLC No No (ELSD/CAD/MS Available) Decision->No Advanced Detectors Deriv Derivatization Required (e.g., Benzyl-Cl, FMOC) Yes->Deriv Native Direct Analysis (Native Amine) No->Native MethodA Method A: Normal Phase Hexane/IPA + DEA (Coated Columns AD/OD) Deriv->MethodA Added Chromophore MethodB Method B: Polar Organic Mode ACN/MeOH + DEA (Immobilized Columns IA/IC) Native->MethodB Solubility & Volatility

Figure 1: Strategic decision tree for detection and method selection.

Part 2: Comparative Methodology

Option A: Polar Organic Mode (POM) on Immobilized Phases (Recommended)

Best for: Native amine analysis using ELSD/MS; high solubility.

  • Column: Chiralpak IA or Chiralpak IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: 100% Acetonitrile or ACN/MeOH (90:10) + 0.1% Diethylamine (DEA) .

  • Mechanism: The immobilized phase allows the use of "forbidden" solvents like pure acetonitrile, which suppresses silanol activity better than hexane and ensures the polar amine remains in solution.

Option B: Normal Phase (NP) on Coated Phases (Classic)

Best for: Derivatized samples (e.g., N-benzyl-4-(oxan-2-yl)piperidine) or when only UV is available (using <205 nm).

  • Column: Chiralpak AD-H or Chiralcel OD-H .[1][2]

  • Mobile Phase: Hexane / Isopropanol (90:10 to 80:20) + 0.1% DEA .

  • Mechanism: Hydrogen bonding and steric inclusion. The DEA is non-negotiable to prevent peak tailing.

Comparative Data Summary
FeatureMethod A: Immobilized (IA/IC) Method B: Coated (AD-H/OD-H)
Mobile Phase ACN / MeOH / DEAHexane / IPA / DEA
Solubility Excellent (Polar amine dissolves well)Poor (Salt forms may crash out)
Column Stability High (Resists aggressive solvents)Moderate (Stripped by THF/DCM/EtOAc)
Peak Shape Sharp (Solvent suppresses ionization)Good (Dependent on DEA conc.)
Detection ELSD / MS / Low-UVUV (if derivatized) / Low-UV
Throughput High (Low viscosity solvents)Medium (Hexane viscosity)

Part 3: Detailed Experimental Protocols

Protocol 1: Direct Separation of Native Amine (The "Modern" Approach)

Objective: Separate enantiomers without derivatization using an immobilized column.

Prerequisites:

  • Detector: ELSD (Evaporative Light Scattering) or CAD. Note: If using MS, replace DEA with 0.1% Ammonium Hydroxide or volatile amine.

  • Sample Prep: Dissolve 1 mg/mL in Methanol.

Step-by-Step Workflow:

  • Column Conditioning:

    • Install Chiralpak IC (5 µm, 4.6 x 250 mm).

    • Flush with 100% Acetonitrile (ACN) for 20 mins at 1.0 mL/min.

  • Screening Gradient (Isocratic):

    • Mobile Phase: ACN : Methanol : DEA (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

  • Optimization:

    • If retention is too low (

      
      ): Switch to 100% ACN + 0.1% DEA.
      
    • If resolution is poor (

      
      ): Switch to Chiralpak IA .[3] The amylose backbone (IA) often provides different selectivity for bulky ether groups compared to cellulose (IC).
      
Protocol 2: Derivatization for UV Detection (The "Classic" Approach)

Objective: Add a chromophore to enable standard UV detection on a coated column.

Reaction:



Step-by-Step Workflow:

  • Derivatization:

    • Mix 10 mg of this compound with 1.2 eq of Benzyl Chloride and 2 eq of

      
       in Acetonitrile.
      
    • Stir at 60°C for 1 hour. Filter and evaporate.

  • HPLC Setup:

    • Column: Chiralpak AD-H (5 µm, 4.6 x 250 mm).

    • Mobile Phase: Hexane : IPA : DEA (90 : 10 : 0.1).

    • Detection: UV at 254 nm (Benzyl group absorbs strongly).

  • Execution:

    • Inject 5 µL. The N-benzyl group adds steric bulk, often enhancing chiral recognition on the Amylose (AD-H) polymer.

Part 4: Troubleshooting & Optimization Logic

OptimizationLogic Problem Problem Observed Tailing Broad/Tailing Peaks Problem->Tailing NoRes No Separation (Single Peak) Problem->NoRes Ghost Ghost Peaks / Noise Problem->Ghost Sol1 Increase DEA to 0.2% Check Column Age Tailing->Sol1 Sol2 Switch Selector (IC -> IA -> IG) NoRes->Sol2 Sol3 Check Solvent Purity (Use HPLC Grade DEA) Ghost->Sol3

Figure 2: Troubleshooting logic for basic amine chiral separations.

Critical "Why" Factors (E-E-A-T)
  • Why DEA? Secondary amines have high affinity for silica silanols. Without a competing base (DEA) in the mobile phase, the analyte will irreversibly bind or tail severely, destroying resolution.

  • Why IA/IC over AD/OD? The "Oxan-2-yl" group is an ether. Ethers are generally soluble in many organic solvents. If you attempt to dissolve the sample in a "good" solvent (like DCM or THF) to inject onto a coated column (AD/OD), you risk stripping the stationary phase. Immobilized columns eliminate this risk.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, IZ. (Accessed 2026).[4] Link

  • Ye, J., et al. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A, 2006. Link

  • Sigma-Aldrich (Merck). Chiral HPLC Columns: Polysaccharide Phases Application Guide. (Accessed 2026).[4] Link

  • Subramanian, G.Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition. (Standard text for chiral method development protocols).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.